SORT-PGRN interaction inhibitor 3
Description
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Properties
Molecular Formula |
C15H19Cl2NO3 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
(2S)-2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C15H19Cl2NO3/c1-15(2,3)5-4-12(14(20)21)18-13(19)9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,19)(H,20,21)/t12-/m0/s1 |
InChI Key |
GTMNLKRWZVHZAV-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)CC[C@@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of SORT-PGRN Interaction Inhibitors
Executive Summary
Mutations in the progranulin gene (GRN) that lead to haploinsufficiency are a primary cause of frontotemporal lobar degeneration with TDP-43 pathology (FTLD-TDP). Progranulin (PGRN) is a secreted glycoprotein with critical roles in neuronal survival, anti-inflammatory responses, and lysosomal function.[1][2] The type I transmembrane protein Sortilin (SORT1) has been identified as a key neuronal receptor responsible for the endocytosis and subsequent lysosomal degradation of extracellular PGRN.[2][3] This interaction effectively reduces the bioavailability of PGRN. Consequently, inhibiting the SORT1-PGRN interaction has emerged as a promising therapeutic strategy to restore extracellular PGRN levels in patients with GRN mutations.[1][4]
This technical guide elucidates the core mechanisms of action for inhibitors targeting the SORT1-PGRN axis. While the specific designation "SORT-PGRN interaction inhibitor 3" does not correspond to a single, publicly documented compound, this document synthesizes the primary inhibitory strategies that have been validated preclinically. These mechanisms include competitive antagonism of the SORT1 receptor, direct binding to the PGRN C-terminal motif, and downregulation of SORT1 expression. We present detailed signaling pathways, quantitative data from key experiments, and the methodologies used to validate these inhibitors.
The Core SORT1-PGRN Signaling Axis
Under normal physiological conditions, extracellular PGRN is cleared from the neuronal environment through a direct interaction with SORT1. The C-terminal region of PGRN, specifically the last six amino acids (residues 588-593), binds with high affinity to a binding tunnel within the β-propeller domain of the SORT1 ectodomain.[1][5] This binding event triggers the endocytosis of the PGRN-SORT1 complex. Following internalization, the complex is trafficked through the endolysosomal pathway, ultimately leading to the degradation of PGRN within the lysosome.[3][5] This clearance mechanism is a critical determinant of extracellular PGRN concentrations.[1][3]
Caption: Baseline SORT1-Mediated PGRN Endocytosis Pathway.
Mechanisms of Action of SORT-PGRN Interaction Inhibitors
Inhibitors of the SORT1-PGRN axis function through several distinct mechanisms to increase extracellular PGRN levels. These can be broadly categorized into three primary strategies.
Mechanism 1: Competitive Antagonism of SORT1
This approach involves molecules that bind to the same site on SORT1 as PGRN, thereby acting as competitive antagonists. By occupying the binding pocket, these inhibitors prevent the association of full-length PGRN with the receptor, thus inhibiting its endocytosis.
-
Examples: Neurotensin (NTS) and peptides derived from the C-terminus of PGRN (e.g., PGRN588–593) have been shown to competitively block the SORT1-PGRN interaction.[1][5]
-
Outcome: Extracellular PGRN is no longer efficiently cleared by SORT1, leading to a significant increase in its concentration in the extracellular space.
Caption: Mechanism 1: Competitive Antagonism of SORT1.
Mechanism 2: Direct Binding to the PGRN C-Terminus
A more targeted approach involves inhibitors that bind directly to the C-terminal motif of PGRN itself. This binding event sterically hinders the PGRN C-terminus, preventing its recognition by and interaction with the SORT1 receptor.
-
Examples: The small molecule BVFP and specific C-terminal PGRN antibodies have been identified as binders of the PGRN588–593 motif.[1][5]
-
Outcome: By masking the SORT1-binding domain on PGRN, these molecules effectively inhibit SORT1-mediated endocytosis, thereby increasing extracellular PGRN levels.[1]
Caption: Mechanism 2: Direct Binding to PGRN C-Terminus.
Mechanism 3: Downregulation of SORT1 Receptor
A third strategy involves reducing the total amount of SORT1 protein available to bind PGRN. This can be achieved by either suppressing SORT1 gene expression or by promoting the degradation of the SORT1 protein itself.
-
Examples: The small molecule MPEP has been shown to decrease intracellular SORT1 levels.[1][5] Certain anti-SORT1 monoclonal antibodies can also induce SORT1 downregulation upon binding.[2] The monoclonal antibody AL101 has been shown to decrease cell surface sortilin levels.[6]
-
Outcome: With fewer SORT1 receptors present, the overall rate of PGRN endocytosis and clearance is reduced, leading to an accumulation of extracellular PGRN.[1][2]
Caption: Mechanism 3: Downregulation of SORT1 Receptor.
Quantitative Data Summary
The efficacy of various inhibitors has been quantified in several preclinical studies. The following tables summarize key data points.
Table 1: Inhibition of SORT1-Mediated PGRN Endocytosis
| Inhibitor/Compound | Type | Concentration | % Inhibition of PGRN Endocytosis | Cell Model | Reference |
|---|---|---|---|---|---|
| Neurotensin (NTS) | Competitive Antagonist | 0.1 µM | Dose-dependent | COS-1SORT1 | [1] |
| Neurotensin (NTS) | Competitive Antagonist | 1 µM | Dose-dependent | COS-1SORT1 | [1] |
| Neurotensin (NTS) | Competitive Antagonist | 5 µM | Dose-dependent | COS-1SORT1 | [1] |
| Human PGRN588–593 peptide | Competitive Antagonist | 10 µM | Significant inhibition | COS-1SORT1 | [1] |
| BVFP | PGRN C-terminus Binder | 5 µM | Significant inhibition | COS-1SORT1 | [1][5] |
| PGRN-CT Antibody | PGRN C-terminus Binder | 80 nM | Significant inhibition | COS-1SORT1 | [1][5] |
| Anti-SORT1 mAbs (various) | SORT1 Blocker/Downregulator | 15 µg/mL | > 50% (for 15 of 29 mAbs) | SORT1-overexpressing cells |[2] |
Table 2: Effect of Inhibitors on Extracellular PGRN Levels
| Inhibitor/Compound | Type | Effect on Extracellular PGRN | Model System | Reference |
|---|---|---|---|---|
| MPEP | SORT1 Downregulator | Preferentially increases | Mammalian cell lines, iPSC neurons | [1][5] |
| Anti-SORT1 mAbs (various) | SORT1 Blocker/Downregulator | > 1.5-fold increase (for 19 of 29 mAbs) | U251 glioblastoma cells | [2] |
| AL101 | SORT1 Downregulator | Up to 2-fold increase (CSF) | Rats and Monkeys | [6] |
| AL101 | SORT1 Downregulator | Up to 4-fold increase (blood) | Rats and Monkeys | [6] |
| Sortilin Ablation (Sort1-/-) | Genetic Inhibition | 2.5 to 5-fold increase | Mice |[3][7] |
Key Experimental Protocols
Validation of SORT1-PGRN inhibitors relies on a suite of biochemical and cell-based assays. Detailed below are the core methodologies.
Protocol: Quantitative Cellular PGRN Endocytosis Assay
This assay directly measures the ability of a test compound to inhibit the internalization of PGRN into cells engineered to express SORT1.
-
Objective: To quantify the inhibition of SORT1-mediated PGRN uptake.
-
Methodology:
-
Cell Culture: COS-1 or M17 cells are transiently transfected to overexpress human SORT1 (e.g., COS-1SORT1).[1][6]
-
Ligand Preparation: Recombinant human PGRN (rPGRN) is fluorescently labeled (e.g., with DyLight™ 594).[1]
-
Inhibition Step: COS-1SORT1 cells are seeded in 96-well plates. The cells are co-treated with a fixed concentration of fluorescently labeled rPGRN (e.g., 50 nM) and varying concentrations of the test inhibitor (e.g., 0.1 to 10 µM).[1] For PGRN-binding inhibitors, the inhibitor is pre-incubated with rPGRN for 1 hour before being added to the cells.[1][5]
-
Endocytosis: The plates are incubated at 37°C for 1 hour to allow for endocytosis.
-
Signal Detection: Cells are washed to remove non-internalized rPGRN, then fixed. The intracellular fluorescence signal is quantified using a high-content imaging system (e.g., BD-pathway system).[1]
-
Data Analysis: The reduction in intracellular fluorescence in the presence of the inhibitor, compared to a vehicle control, indicates the percentage of inhibition of endocytosis.
-
Caption: Workflow for a Quantitative Cellular PGRN Endocytosis Assay.
Protocol: SORT1-PGRN Interaction Assay
This biochemical assay confirms the physical interaction between SORT1 and PGRN and can be adapted to measure inhibition.
-
Objective: To measure the direct binding of PGRN to SORT1 and its disruption by an inhibitor.
-
Methodology (Meso Scale Discovery - MSD-based):
-
Plate Coating: High-bind MSD plates are coated with an anti-Flag antibody.[1]
-
Receptor Immobilization: Lysate from cells overexpressing Flag-tagged SORT1 is added to the wells. The anti-Flag antibody captures the SORT1-Flag protein, immobilizing it on the plate surface.[1]
-
Binding Reaction: Recombinant PGRN is added to the wells, with or without the test inhibitor, and incubated to allow for binding to the immobilized SORT1.
-
Detection: A detection antibody against PGRN (e.g., SULFO-TAG labeled anti-PGRN) is added.
-
Signal Measurement: The plate is read on an MSD instrument. The electrochemiluminescence signal is proportional to the amount of PGRN bound to SORT1.
-
Data Analysis: A reduction in signal in the presence of the inhibitor demonstrates blockade of the SORT1-PGRN interaction.
-
Protocol: Extracellular PGRN Quantification (ELISA)
This assay measures the downstream effect of inhibitors: an increase in the concentration of PGRN in the cell culture medium or in biological fluids.
-
Objective: To quantify the concentration of PGRN in a sample.
-
Methodology:
-
Cell Treatment: Cells that endogenously secrete PGRN (e.g., U251 glioblastoma cells, iPSC-derived neurons) are treated with the test inhibitor for an extended period (e.g., 72 hours).[2]
-
Sample Collection: The cell culture supernatant is collected. For in vivo studies, plasma or cerebrospinal fluid (CSF) is collected.[2][6]
-
ELISA: The PGRN concentration in the collected sample is measured using a commercially available ELISA kit (e.g., R&D Systems DuoSet) according to the manufacturer's instructions.[2]
-
Data Analysis: The PGRN concentration in treated samples is compared to that in vehicle-treated control samples to determine the fold-increase.
-
Conclusion
Inhibiting the SORT1-PGRN interaction is a robust and clinically relevant strategy for increasing the bioavailability of progranulin, a critical neurotrophic factor. The mechanisms of action for these inhibitors are well-defined, ranging from direct competitive antagonism of SORT1 to allosteric modulation via the PGRN C-terminus and downregulation of receptor expression. The quantitative assays and protocols detailed herein provide a framework for the discovery, validation, and characterization of novel inhibitors targeting this axis. Continued development of potent and specific SORT1-PGRN inhibitors holds significant promise for the treatment of FTLD-GRN and potentially other neurodegenerative diseases where PGRN levels are implicated.
References
- 1. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayo.edu [mayo.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Sortilin-Progranulin Axis: A Critical Regulator in Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The interaction between sortilin (SORT1) and progranulin (PGRN) has emerged as a pivotal mechanism in the pathogenesis of several neurodegenerative diseases, most notably frontotemporal dementia (FTD). Sortilin, a transmembrane receptor, directly binds to progranulin, mediating its endocytosis and subsequent degradation in the lysosome. This process critically regulates extracellular progranulin levels, and its dysregulation, particularly progranulin haploinsufficiency, is a direct cause of FTD. This technical guide provides a comprehensive overview of the sortilin-progranulin signaling axis, detailed experimental protocols to investigate this interaction, and a summary of key quantitative data to support research and development efforts aimed at targeting this pathway for therapeutic intervention.
The Sortilin-Progranulin Signaling Pathway in Neurodegeneration
Progranulin is a secreted glycoprotein with crucial roles in neuronal survival, neurite outgrowth, and the regulation of neuroinflammation.[1][2] Sortilin acts as a primary cell surface receptor for progranulin in neurons.[3][4][5] The binding of the C-terminus of progranulin to the β-propeller domain of sortilin initiates the endocytosis of the complex.[5] Following internalization, the sortilin-progranulin complex is trafficked to the lysosome, where progranulin is degraded.[3][6] This sortilin-mediated clearance mechanism is a key determinant of extracellular progranulin concentrations.
In neurodegenerative conditions such as FTD, mutations in the GRN gene lead to reduced progranulin levels (haploinsufficiency).[3] The sortilin-mediated degradation pathway exacerbates this deficiency by continuously clearing the already limited supply of extracellular progranulin. Consequently, the neurotrophic and anti-inflammatory functions of progranulin are diminished, contributing to neuronal dysfunction and degeneration. Therefore, inhibiting the sortilin-progranulin interaction is a promising therapeutic strategy to elevate extracellular progranulin levels and potentially ameliorate disease progression.[4][7][8]
Quantitative Data on the Sortilin-Progranulin Interaction
The following tables summarize key quantitative data from studies investigating the sortilin-progranulin interaction.
Table 1: Binding Affinity of Progranulin to Sortilin
| Ligand | Analyte | Method | Dissociation Constant (Kd) | Reference |
| Progranulin | Sortilin | Surface Plasmon Resonance | ~4 nM | [3] |
| Progranulin C-terminus | Sortilin | Cell-based binding assay | Similar to full-length PGRN | [3] |
| Anti-SORT1 mAb K1-67 | Human SORT1 | Langmuir fitting model | 1.87 x 10⁻⁹ M | [9] |
| Anti-SORT1 mAb K1-67 | Mouse SORT1 | Langmuir fitting model | 7.63 x 10⁻⁸ M | [9] |
Table 2: Effect of Sortilin Ablation on Progranulin Levels in Mice
| Genotype | Tissue/Fluid | Fold Increase in Progranulin vs. Wild-Type | Reference |
| Sort1-/- | Brain | ~2.5-fold | [3] |
| Sort1-/- | Serum | ~5-fold | [3] |
| Grn+/-;Sort1-/- | Brain/Serum | Normalized to Wild-Type levels | [3] |
Table 3: Effect of Modulators on Extracellular Progranulin Levels
| Modulator | Cell Type/Model | Effect on Extracellular Progranulin | Reference |
| SORT1 siRNA | M17 cells | Increased | [10] |
| MPEP (SORT1 expression inhibitor) | M17, HeLa, NIH3T3 cells | Dose-dependent increase | [10] |
| Anti-SORT1 Monoclonal Antibodies | U251 glioblastoma cells | Up to 1.5-fold increase | [7] |
| Anti-sortilin affibody-peptide fusion | U-251 glioblastoma cells | Up to 2.5-fold increase | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the sortilin-progranulin interaction.
Co-Immunoprecipitation (Co-IP) to Detect Sortilin-Progranulin Interaction
This protocol is adapted from a study demonstrating the physical interaction between sortilin and progranulin.[4]
Objective: To determine if sortilin and progranulin physically interact within a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors: pCMV-SORT1-Flag and a progranulin expression vector
-
Co-IP buffer (e.g., RIPA buffer with protease inhibitors)
-
Recombinant progranulin (rPGRN)
-
Anti-Flag M2 agarose beads (e.g., Sigma)
-
Protein G beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-progranulin and anti-Flag
Procedure:
-
Transfection: Co-transfect HEK293T cells with pCMV-SORT1-Flag and the progranulin expression vector. As a negative control, transfect cells with an empty vector and the progranulin vector. Culture for 48 hours.
-
Cell Lysis: Lyse the transfected cells using Co-IP buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Add anti-Flag M2 agarose beads to the pre-cleared lysate.
-
Incubate for 4 hours at 4°C with gentle rotation to allow the anti-Flag antibody to bind to SORT1-Flag.
-
-
Washing: Pellet the agarose beads by centrifugation (1000 x g for 3 minutes) and wash the pellet six times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-progranulin antibody to detect co-immunoprecipitated progranulin.
-
Probe a separate blot with an anti-Flag antibody to confirm the immunoprecipitation of SORT1-Flag.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol outlines the general steps for measuring the binding kinetics of progranulin to sortilin using SPR, based on established methodologies.[3]
Objective: To quantify the binding affinity (Kd), and association (ka) and dissociation (kd) rates of the sortilin-progranulin interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant sortilin ectodomain (ligand)
-
Recombinant progranulin (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the recombinant sortilin ectodomain diluted in immobilization buffer over the activated surface to achieve the desired immobilization level (e.g., ~0.0952 pmol/mm²).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of recombinant progranulin in running buffer (e.g., 10-100 nM).
-
Inject the progranulin solutions over the sensor surface at a constant flow rate, allowing for association.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.
-
Quantitative Cell-Based Endocytosis Assay
This protocol is based on a method to measure the sortilin-mediated endocytosis of progranulin.[4]
Objective: To quantify the internalization of progranulin by cells expressing sortilin and to assess the effect of potential inhibitors.
Materials:
-
COS-1 cells stably expressing sortilin (COS-1SORT1)
-
DyLight-labeled recombinant progranulin (DyL-rPGRN)
-
Cell culture medium
-
Test compounds (e.g., sortilin antagonists, progranulin-binding molecules)
-
High-content imaging system (e.g., BD Pathway)
Procedure:
-
Cell Seeding: Seed COS-1SORT1 cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Treatment:
-
For inhibitor studies, pre-incubate the cells with the test compound for a specified time.
-
Add DyL-rPGRN to the wells at a final concentration that gives a linear endocytosis response (e.g., 50 nM).
-
Incubate for 1 hour at 37°C to allow for endocytosis.
-
-
Washing and Fixation:
-
Wash the cells with PBS to remove extracellular DyL-rPGRN.
-
Fix the cells with 4% paraformaldehyde.
-
-
Imaging and Quantification:
-
Acquire images of the cells using a high-content imaging system with appropriate fluorescence channels.
-
Quantify the intracellular fluorescence intensity per cell using image analysis software.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the number of cells.
-
Compare the signal from treated cells to that of vehicle-treated controls to determine the percentage of inhibition of progranulin endocytosis.
-
Therapeutic Implications and Future Directions
The central role of the sortilin-progranulin axis in regulating progranulin levels makes it a highly attractive target for therapeutic intervention in FTD and potentially other neurodegenerative diseases where progranulin deficiency is implicated. Strategies aimed at disrupting this interaction, such as small molecule inhibitors of the binding site, blocking antibodies against sortilin or the C-terminus of progranulin, have shown promise in preclinical models by successfully increasing extracellular progranulin levels.[4][7][9]
Future research should focus on the development of brain-penetrant therapeutics that can effectively and specifically inhibit the sortilin-progranulin interaction in the central nervous system. Further elucidation of the downstream signaling events following progranulin binding to other receptors, in the absence of sortilin-mediated degradation, will also be crucial for a complete understanding of the therapeutic potential of targeting this pathway. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug developers to advance our understanding and treatment of neurodegenerative diseases driven by progranulin deficiency.
References
- 1. Progranulin regulates neuronal outgrowth independent of Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Terminus of Progranulin Interacts with the Beta-Propeller Region of Sortilin to Regulate Progranulin Trafficking | PLOS One [journals.plos.org]
- 6. Regulation of lysosomal trafficking of progranulin by sortilin and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. An anti-sortilin affibody-peptide fusion inhibits sortilin-mediated progranulin degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of a Small Molecule Inhibitor of the Sortilin-Progranulin Interaction
Disclaimer: The specific designation "SORT-PGRN interaction inhibitor 3" was not explicitly identified in the reviewed literature. This guide will focus on a key, well-characterized small molecule inhibitor, 4-[2-(3-bromophenyl)vinyl]-6-(trifluoromethyl)-1,3-benzoxazol-2-amine (BVFP) , which is a focal point in the discovery of compounds targeting the Sortilin-Progranulin (SORT1-PGRN) axis. This document will also include data on other relevant small molecule inhibitors for a comprehensive overview.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the SORT1-PGRN pathway, which is implicated in neurodegenerative diseases such as frontotemporal dementia (FTD).
Discovery of SORT1-PGRN Interaction Inhibitors
Mutations in the progranulin gene (GRN) that lead to haploinsufficiency are a major cause of frontotemporal lobar degeneration (FTLD-TDP)[1]. The protein sortilin (SORT1) acts as a neuronal receptor for progranulin (PGRN), mediating its endocytosis and subsequent lysosomal degradation[1]. Therefore, inhibiting the interaction between SORT1 and PGRN is a promising therapeutic strategy to increase extracellular PGRN levels.
Several approaches have been explored to disrupt this interaction, including the use of SORT1 antagonists, antibodies, and small molecules that bind to the C-terminal region of PGRN, which is crucial for its binding to SORT1[1][2][3]. A high-throughput screening of a 4,800-compound library led to the identification of BVFP as a small molecule that binds to the C-terminal PGRN588–593 peptide[1].
The following table summarizes the quantitative data for BVFP and other identified small molecule inhibitors of the SORT1-PGRN interaction.
| Compound Name/Identifier | Chemical Name | Target | Assay Type | Quantitative Value | Reference |
| BVFP | 4-[2-(3-bromophenyl)vinyl]-6-(trifluoromethyl)-1,3-benzoxazol-2-amine | PGRN588–593 peptide | Biochemical Binding Assay | Kd = 20 µM | [1] |
| Inhibitor Example 1 | 3-tert-butyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid | SORT1-PGRN | Not Specified | IC50 = 2 µM | [4][5][6] |
| Inhibitor Example 2 | 2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid | SORT1-PGRN | Not Specified | IC50 = 0.17 µM | [2][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are the protocols for key experiments involved in the discovery and characterization of BVFP.
This assay was designed to identify small molecules that bind to the C-terminal peptide of PGRN.
-
Assay Principle: A biochemical binding assay using a resonant waveguide grating biosensor (Epic® system) was employed. The system detects changes in the resonant wavelength of light upon the binding of a compound to a target immobilized on the sensor surface[1].
-
Protocol:
-
A custom-synthesized PGRN588–593 peptide is immobilized on the surface of a 384-well biosensor plate.
-
A library of 4,800 small molecules is screened by adding each compound to a well containing the immobilized peptide.
-
The change in the reflected resonant wavelength (λ' - λ) is measured before and after the addition of the compound.
-
A significant shift in the wavelength indicates a binding event between the compound and the PGRN peptide.
-
Hits are then selected for further validation and characterization[1].
-
This assay measures the ability of a compound to inhibit the SORT1-mediated endocytosis of PGRN.
-
Cell Line: COS-1 cells overexpressing SORT1 (COS-1SORT1) are used[1].
-
Protocol:
-
Recombinant PGRN (rPGRN) is labeled with a fluorescent dye (e.g., DyLight™ 594).
-
COS-1SORT1 cells are seeded in a multi-well plate.
-
The test compound (e.g., BVFP at 5 µM) is pre-incubated with the fluorescently labeled rPGRN for 1 hour.
-
The compound-rPGRN mixture is then added to the cells and incubated for 1 hour to allow for endocytosis.
-
The cells are washed to remove any unbound rPGRN.
-
The amount of endocytosed rPGRN is quantified by measuring the intracellular fluorescence signal using an imaging system (e.g., BD-pathway system)[1][2].
-
A decrease in the fluorescence signal compared to a vehicle control indicates inhibition of PGRN endocytosis.
-
This biophysical assay is used to confirm the direct interaction between a hit compound and the target peptide.
-
Protocol:
-
A solution of BVFP (20 µM) is prepared.
-
The UV-absorption spectrum of the BVFP solution is recorded.
-
The PGRN588–593 peptide is titrated into the BVFP solution at increasing concentrations.
-
The UV-absorption spectrum is recorded after each addition of the peptide.
-
A shift in the wavelength and changes in absorption intensities, along with the presence of an isosbestic point, confirm the direct interaction between BVFP and the peptide[1][2].
-
Synthesis of SORT-PGRN Interaction Inhibitor BVFP
While a specific, detailed synthesis protocol for BVFP is not provided in the primary literature, its structure as a 2-amino-benzoxazole derivative suggests a plausible synthetic route based on established methodologies for this class of compounds.
The synthesis of a 2-aminobenzoxazole core typically involves the cyclization of a 2-aminophenol with a cyanating agent or an equivalent. The vinyl and trifluoromethyl substituents on the benzoxazole ring of BVFP would be introduced through appropriate precursors.
A potential synthetic approach could involve:
-
Synthesis of a substituted 2-aminophenol: Starting with a commercially available phenol, electrophilic aromatic substitution reactions could be employed to introduce the trifluoromethyl and a precursor to the vinyl group.
-
Formation of the vinyl linkage: A Heck or Wittig reaction could be used to form the vinyl bridge between the substituted phenol and a 3-bromophenyl derivative.
-
Cyclization to form the benzoxazole ring: The resulting substituted 2-aminophenol could then be cyclized with a reagent like cyanogen bromide to form the 2-aminobenzoxazole core of BVFP.
Further optimization and purification would be necessary to obtain the final product.
Mandatory Visualizations
Caption: SORT1-mediated endocytosis and lysosomal degradation of PGRN.
Caption: Workflow for the discovery of SORT1-PGRN interaction inhibitors.
Conclusion
The discovery of small molecule inhibitors of the SORT1-PGRN interaction, such as BVFP, represents a significant advancement in the development of potential therapeutics for FTD and other neurodegenerative diseases associated with progranulin deficiency. By binding to the C-terminal region of PGRN, BVFP effectively inhibits its interaction with SORT1, thereby preventing its endocytosis and subsequent degradation. The experimental protocols and discovery workflow detailed in this guide provide a framework for identifying and characterizing novel inhibitors of this critical protein-protein interaction. Further research and development of these and similar compounds could lead to new treatments for these debilitating neurological disorders.
References
A Technical Guide to the Progranulin Protein Degradation Pathway and Its Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the molecular pathways governing progranulin (PGRN) protein degradation, a process of significant interest in the study and treatment of neurodegenerative diseases. We will explore the primary mechanisms of PGRN trafficking and catabolism, detail strategies for therapeutic inhibition, present quantitative data on the effects of these inhibitors, and provide protocols for key experimental assays.
Introduction to Progranulin and Its Clinical Significance
Progranulin, encoded by the GRN gene, is a secreted glycoprotein with pleiotropic functions, including regulating lysosomal function, inflammation, and wound healing.[1][2][3] The protein is composed of seven and a half tandem repeats of the cysteine-rich granulin motif.[1][2] The clinical relevance of PGRN is underscored by its direct role in neurodegeneration. Autosomal dominant mutations in GRN that lead to haploinsufficiency (a ~50% reduction in protein levels) are a major cause of frontotemporal lobar degeneration (FTLD).[2] Conversely, the complete loss of PGRN function results in neuronal ceroid lipofuscinosis (NCL), a lysosomal storage disease.[2] Consequently, therapeutic strategies aimed at elevating extracellular PGRN levels are being actively pursued as a promising approach for treating FTD-GRN.[4][5]
The Core Degradation Pathway: Receptor-Mediated Lysosomal Trafficking
The primary mechanism for regulating extracellular progranulin levels is its uptake and subsequent degradation in the lysosome. This process is mediated by specific cell-surface receptors that act as trafficking partners.
The Central Role of Sortilin (SORT1)
Sortilin is a type 1 membrane glycoprotein that functions as the principal cell-surface receptor for extracellular PGRN.[2][6][7] The interaction is a critical control point for PGRN turnover:
-
Binding: Extracellular PGRN binds with high affinity to the β-propeller domain of SORT1.[8][9] This interaction is dependent on the C-terminal region of PGRN.[8][10]
-
Endocytosis: Upon binding, the PGRN-SORT1 complex is internalized into the cell via endocytosis.[9]
-
Lysosomal Delivery: The complex is then trafficked through the endosomal system to the lysosome.[1]
-
Degradation: Within the acidic environment of the lysosome, PGRN is proteolytically processed by proteases such as cathepsins into smaller, stable granulin peptides.[1][11][12]
The Prosaposin (PSAP) Pathway
Prosaposin (PSAP) is another secreted glycoprotein that can interact with PGRN and facilitate its delivery to the lysosome.[13] Studies have shown that the SORT1 and PSAP pathways are independent and can operate in parallel.[11][14] In neurons, the combined deletion of both SORT1 and PSAP leads to an almost complete loss of PGRN localization in the lysosome, indicating they are the two main trafficking pathways in this cell type.[11][14] Interestingly, in microglia, a significant amount of PGRN still traffics to the lysosome even without SORT1 and PSAP, suggesting the existence of a novel, yet-to-be-identified pathway in these immune cells.[11][14]
Therapeutic Inhibition of Progranulin Degradation
Given that PGRN haploinsufficiency drives FTD, a primary therapeutic strategy is to increase the concentration of extracellular PGRN. This is most effectively achieved by blocking its receptor-mediated endocytosis and subsequent lysosomal degradation.
Targeting the PGRN-SORT1 Interaction
The PGRN-SORT1 axis is a validated and highly pursued drug target.[8] Several modalities have been developed to disrupt this interaction:
-
Monoclonal Antibodies: Antibodies that bind to either PGRN or SORT1 can sterically hinder their interaction. Latozinemab (AL001) is a monoclonal antibody designed to block the SORT1 binding site, thereby preventing PGRN uptake.[4]
-
Small Molecule Inhibitors: Orally available small molecules are being developed to competitively inhibit the PGRN-SORT1 interaction.[15][16] These molecules can prevent PGRN degradation while preserving other essential functions of SORT1. VES001 is a clinical-stage example of such an inhibitor.
-
Peptide Antagonists: Peptides that mimic the C-terminal binding motif of PGRN can act as competitive antagonists, occupying the binding site on SORT1 and preventing the uptake of full-length PGRN.[8][17]
Modulation of Lysosomal Function
An alternative approach involves modulating the lysosomal environment. Treatment with alkalizing agents, such as the vacuolar H+-ATPase (V-ATPase) inhibitor bafilomycin A1 or the clinically used drug chloroquine, has been shown to significantly increase both intracellular and secreted PGRN levels.[5] This effect appears to be independent of direct lysosomal protease inhibition and may involve a translational mechanism.[5]
Quantitative Effects of Degradation Inhibitors
The following table summarizes publicly available data on the efficacy of various PGRN degradation inhibitors.
| Inhibitor Class | Example Compound | Mechanism of Action | Reported Effect on PGRN Levels | Reference(s) |
| Monoclonal Antibody | Latozinemab (AL001) | Blocks PGRN-SORT1 interaction | ~3x increase in plasma; ~2x increase in CSF | [4] |
| Small Molecule | VES001 | Competitive SORT1 inhibitor | >95% mean increase in CSF | [18] |
| Small Molecule | Preclinical compounds | Block SORT1-mediated endocytosis | Up to 2.5-fold increase in extracellular PGRN | [15][16] |
| V-ATPase Inhibitor | Bafilomycin A1 | Alkalizing agent; inhibits lysosomal acidification | Significant increase in intracellular & secreted PGRN | [5] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to study PGRN degradation and the effects of its inhibitors.
Protocol: Quantification of Progranulin by ELISA
The enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying PGRN concentrations in biological fluids and cell culture media.
Principle: This method uses a matched antibody pair in a sandwich format.[19] A capture antibody pre-coated onto a 96-well plate binds PGRN from the sample. A second, enzyme-conjugated detection antibody binds to a different epitope on the captured PGRN. Addition of a substrate results in a colorimetric signal proportional to the amount of PGRN present.[19]
Materials:
-
Human Progranulin ELISA Kit (e.g., R&D Systems DPGRN0, Adipogen AG-45A-0018Y, Abcam ab252364)[20][21]
-
Samples (serum, plasma, cell culture supernatant, cell/tissue lysate)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Centrifuge samples to remove particulates.
-
Dilute samples according to the kit manufacturer's instructions to ensure the concentration falls within the standard curve range. A typical starting dilution for human plasma is 1:100.[20] For cell lysates, brain samples can be lysed in a mild buffer (e.g., NP-40 lysis buffer) and diluted.[22]
-
-
Assay Execution (based on a typical 4.5-hour protocol): [21]
-
Prepare all reagents, standards, and samples as directed.
-
Add the specified volume of Assay Diluent to each well.
-
Add standards, controls, and diluted samples to the appropriate wells.
-
Incubate for the specified time (e.g., 2 hours) at room temperature.
-
Aspirate each well and wash 4-5 times with Wash Buffer.
-
Add the conjugated detection antibody to each well.
-
Incubate for the specified time (e.g., 2 hours) at room temperature.
-
Repeat the aspiration and wash step.
-
Add Substrate Solution to each well and incubate (e.g., 30 minutes) at room temperature, protected from light.
-
Add Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Immediately read the optical density (OD) of each well at 450 nm.
-
Generate a standard curve by plotting the mean OD for each standard against its concentration.
-
Calculate the PGRN concentration in the samples by interpolating their OD values from the standard curve and multiplying by the dilution factor.
-
Protocol: Measuring PGRN Half-Life via Cycloheximide Chase Assay
This assay measures the stability of a protein by inhibiting new protein synthesis and observing the rate of degradation of the pre-existing protein pool.
Principle: Cycloheximide (CHX) is a eukaryotic translation inhibitor that blocks the elongation step of protein synthesis.[23] By treating cells with CHX, one can monitor the level of a specific protein over time using Western Blot to determine its half-life.[23][24]
Materials:
-
Cultured cells (e.g., SH-SY5Y, HeLa, or primary neurons)
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE and Western Blot reagents
-
Primary antibody against Progranulin (e.g., R&D Systems AF2420)[10]
-
Primary antibody for a stable loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Culture: Plate cells to reach 80-90% confluency on the day of the experiment.
-
CHX Treatment:
-
Prepare fresh culture medium containing the final desired concentration of CHX (e.g., 50 µg/mL).[25]
-
Remove the existing medium from the cells and replace it with the CHX-containing medium. This is the t=0 time point.
-
Immediately harvest the cells for the t=0 time point.
-
-
Time Course Collection:
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration (e.g., via BCA assay).
-
-
Western Blot Analysis:
-
Normalize the total protein amount for each sample and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies for PGRN and the loading control.
-
Wash and probe with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensity for PGRN at each time point using densitometry software (e.g., ImageJ).
-
Normalize the PGRN signal to the loading control signal for each time point.
-
Plot the normalized PGRN intensity (as a percentage of t=0) against time.
-
The time at which the PGRN level is reduced to 50% is the protein's half-life.
-
Conclusion and Future Directions
The degradation of progranulin is a tightly regulated process predominantly controlled by receptor-mediated endocytosis via SORT1 and PSAP, followed by lysosomal proteolysis. This pathway's central role in determining extracellular PGRN levels has made it a prime target for therapeutic intervention in FTD-GRN. Strategies to inhibit the PGRN-SORT1 interaction have shown significant promise in preclinical and clinical studies, successfully elevating PGRN in both plasma and the CNS.
Future research will likely focus on further elucidating the novel, sortilin-independent trafficking pathway in microglia, understanding the precise functions of the individual granulin peptides generated during degradation, and optimizing the long-term safety and efficacy of PGRN-boosting therapies. A deeper understanding of these mechanisms will continue to drive the development of next-generation treatments for FTD and other related neurodegenerative disorders.
References
- 1. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. uniprot.org [uniprot.org]
- 4. ittbiomed.com [ittbiomed.com]
- 5. Rescue of Progranulin Deficiency Associated with Frontotemporal Lobar Degeneration by Alkalizing Reagents and Inhibition of Vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Interaction Between Progranulin with Sortilin and the Lysosome | Springer Nature Experiments [experiments.springernature.com]
- 7. The Interaction Between Progranulin with Sortilin and the Lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of lysosomal trafficking of progranulin by sortilin and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular Proteolysis of Progranulin Generates Stable, Lysosomal Granulins that Are Haploinsufficient in Patients with Frontotemporal Dementia Caused by GRN Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Alzheimer's Association International Conference [alz.confex.com]
- 16. researchgate.net [researchgate.net]
- 17. mayo.edu [mayo.edu]
- 18. Vesper Bio announces positive Phase Ib/IIa topline results for lead candidate VES001 for frontotemporal degeneration [prnewswire.com]
- 19. Mouse Progranulin (GRN) ELISA Kit (EMGRN) - Invitrogen [thermofisher.com]
- 20. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Progranulin Quantikine ELISA Kit (DPGRN0) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 22. Progranulin ELISA [bio-protocol.org]
- 23. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 24. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SORT1 Receptor Antagonists for Frontotemporal Dementia (FTD) Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the rationale, mechanism, and preclinical validation of SORT1 receptor antagonists as a therapeutic strategy for Frontotemporal Dementia (FTD), particularly for cases linked to progranulin (PGRN) deficiency.
Introduction: The SORT1-Progranulin Axis in FTD Pathogenesis
Frontotemporal Dementia (FTD) is a progressive neurodegenerative disorder characterized by debilitating changes in behavior, language, and cognition.[1] A significant portion of familial FTD cases are caused by autosomal dominant loss-of-function mutations in the progranulin gene (GRN).[2][3] These mutations lead to a 50% reduction in progranulin protein levels, a condition known as haploinsufficiency, which is a direct cause of FTD with TDP-43 pathology (FTLD-TDP).[2][3] Progranulin is a secreted glycoprotein with crucial roles in neuronal survival, neurite outgrowth, and regulation of neuroinflammation.[4][5]
The discovery of the sortilin (SORT1) receptor as the key regulator of extracellular progranulin levels has unveiled a promising therapeutic target.[2][6] SORT1 is a type-I transmembrane protein belonging to the Vps10p-domain receptor family.[4] On the surface of neurons, SORT1 binds to extracellular progranulin via its C-terminus and mediates its rapid endocytosis and subsequent degradation in the lysosome.[2][6] This clearance mechanism makes SORT1 a critical determinant of progranulin bioavailability in the brain.[3][7]
The central therapeutic hypothesis is that by antagonizing the SORT1-PGRN interaction, the endocytic clearance of progranulin can be inhibited, thereby increasing its extracellular concentration and compensating for the genetic deficit in FTD-GRN patients.[1][5] This strategy aims to restore progranulin levels to a therapeutic range, halting or slowing the progression of neurodegeneration.
The Rationale for Targeting SORT1
-
Genetic Validation: Genetic ablation of the Sort1 gene in mice leads to a significant 2.5- to 5-fold increase in brain and serum progranulin levels.[2][6][8] Crucially, crossing Sort1 knockout mice with Grn heterozygous mice (a model for FTD-GRN) fully normalizes the reduced progranulin levels.[2][6]
-
Druggable Target: As a cell-surface receptor, SORT1 is accessible to both biologic and small-molecule antagonists.[1][5]
-
Specific Mechanism: SORT1 appears to be a primary clearance receptor for progranulin, while being dispensable for its signaling functions, making it an ideal target for selectively boosting progranulin levels without interfering with its beneficial activities.[1]
Mechanism of Action of SORT1 Antagonists
SORT1 antagonists are designed to disrupt the binding of progranulin to the SORT1 receptor. This can be achieved through several approaches:
-
Blocking Antibodies: Monoclonal antibodies can be developed to bind to the specific epitope on SORT1 that recognizes progranulin, sterically hindering the interaction.[1][3] Another antibody-based approach induces the downregulation and internalization of the SORT1 receptor itself, thereby reducing the cell's capacity to clear progranulin.[3]
-
Small Molecule Inhibitors: Small molecules can be designed to fit into the binding pocket of SORT1, competitively inhibiting progranulin binding.[5][9] These have the potential advantage of being orally bioavailable and brain-penetrant.[10]
-
PGRN C-terminus Binders: Small molecules or antibodies can also be developed to bind to the C-terminal region of progranulin (specifically residues 588-593), which is critical for its interaction with SORT1.[5]
The overarching goal of these strategies is to reduce the rate of SORT1-mediated endocytosis of progranulin, allowing it to remain in the extracellular space where it can exert its neurotrophic and anti-inflammatory functions.
Caption: Signaling pathways for SORT1-mediated PGRN degradation and its inhibition.
Quantitative Data on SORT1 Antagonism
The following tables summarize key quantitative findings from preclinical and clinical studies on SORT1 inhibition.
Table 1: In Vivo Effects of SORT1 Ablation or Antagonism on Progranulin Levels
| Model System | Intervention | Effect on PGRN Levels | Reference |
| Sort1 -/- Mice | Genetic knockout | 2.5- to 5-fold increase in brain and serum | [2][6][8] |
| Grn +/-; Sort1 -/- Mice | Genetic knockout | Normalization of the 50% PGRN reduction | [2][6] |
| Wild-type Mice | K1-67 anti-SORT1 antibody | Significant upregulation in plasma and brain interstitial fluid | [3] |
| Healthy Human Volunteers | VES001 (small molecule inhibitor) | Significant and robust increase in progranulin levels | [10] |
Table 2: In Vitro Effects of SORT1 Antagonists on Progranulin Levels
| Cell Line | Intervention | Effect on Extracellular PGRN | Reference |
| U251 Glioblastoma Cells | Anti-SORT1 monoclonal antibodies (19 of 29 tested) | >1.5-fold increase | [3] |
| FTD Patient-derived iPSC Neurons | MPEP (small molecule that reduces SORT1 levels) | Increased extracellular PGRN | [5][11] |
| FTD Patient-derived Lymphoblastoid Cells | MPEP | Preferentially increased extracellular PGRN | [5] |
| COS-1/SORT1 Cells | BVFP (PGRN C-terminus binder) | Inhibition of rPGRN endocytosis | [12] |
Table 3: Binding and Efficacy Data for SORT1-Targeting Compounds
| Compound/Molecule | Type | Parameter | Value | Reference |
| Progranulin (PGRN) | Ligand | KD for Sortilin | 10-100 nM range (calculated) | [2] |
| Test Ligand 1625 | Small Molecule Inhibitor | Docking Score | -5.96 kcal/mol | [9] |
| Test Ligand 127 | Small Molecule Inhibitor | Docking Score | -6.46 kcal/mol | [9] |
| Test Ligand SI-7 | Small Molecule Inhibitor | Docking Score | -10.5 kcal/mol | [13] |
| Test Ligand SI-8 | Small Molecule Inhibitor | Docking Score | -10.2 kcal/mol | [13] |
| VES001 | Small Molecule Inhibitor | Clinical Trial Status | Phase 1 completed, advancing to Phase 2a | [10] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in SORT1 antagonist development.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol determines the binding affinity (KD) between progranulin and the SORT1 ectodomain.
Objective: To quantify the binding kinetics and affinity of PGRN to immobilized SORT1.
Materials:
-
BIAcore microchip (or similar SPR instrument)
-
Recombinant purified SORT1 ectodomain
-
Recombinant purified full-length Progranulin (PGRN)
-
SPR running buffer (e.g., HBS-EP)
-
Immobilization reagents (e.g., EDC/NHS)
Methodology:
-
Chip Immobilization: Covalently immobilize the recombinant SORT1 ectodomain onto the surface of a sensor chip according to the manufacturer's protocol. A typical target density is ~0.1 pmol/mm².[2]
-
Analyte Preparation: Prepare a dilution series of purified PGRN in running buffer. Concentrations should span the expected KD, for example, from 10 nM to 100 nM.[2]
-
Binding Analysis: Inject the PGRN dilutions sequentially over the immobilized SORT1 surface and a reference flow cell. Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove bound PGRN and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[2]
Protocol: Cell-Based Progranulin Endocytosis Assay
This assay quantifies the ability of a SORT1 antagonist to inhibit the cellular uptake of progranulin.
Objective: To measure the inhibition of SORT1-mediated PGRN endocytosis by a test compound.
Materials:
-
Recombinant PGRN (rPGRN), which may be fluorescently labeled.
-
Test compounds (e.g., small molecule inhibitors, antibodies).
-
Assay buffer (e.g., serum-free media).
-
Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100).
-
Primary antibody against PGRN (if not using labeled rPGRN).
-
Fluorescently labeled secondary antibody.
-
High-content imaging system or fluorescence plate reader.
Methodology:
-
Cell Plating: Plate SORT1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Treat the cells with various concentrations of the SORT1 antagonist or vehicle control for a specified time (e.g., 1 hour).
-
PGRN Incubation: Add a fixed concentration of rPGRN to the wells and incubate for 1-2 hours at 37°C to allow for endocytosis.[12]
-
Washing: Remove the medium and wash the cells thoroughly with cold PBS to remove any unbound surface rPGRN.
-
Fixation and Staining: Fix the cells with paraformaldehyde. If using an unlabeled rPGRN, permeabilize the cells and perform immunocytochemistry using anti-PGRN primary and fluorescent secondary antibodies.[14]
-
Imaging and Quantification: Acquire images using a high-content imaging system. Quantify the intracellular fluorescence intensity per cell.
-
Data Analysis: Normalize the fluorescence signal to the vehicle-treated control. Plot the normalized signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for a cell-based PGRN endocytosis assay.
Protocol: Western Blot for SORT1 and PGRN Levels
Objective: To measure changes in total cellular SORT1 and extracellular PGRN protein levels following treatment.
Materials:
-
Cell culture of interest (e.g., M17, iPSC-derived neurons).[5]
-
Test compound (e.g., MPEP).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Conditioned media collection tubes.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer system (e.g., PVDF membranes).
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-SORT1, anti-PGRN, anti-beta-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Treatment: Treat cells with the test compound for a desired time course (e.g., 24 hours).[5]
-
Sample Collection:
-
Extracellular PGRN: Carefully collect the conditioned media. Centrifuge to remove cell debris and transfer the supernatant to a new tube.
-
Cellular SORT1: Wash the cells with PBS, then lyse them directly in the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein from the cell lysates and equal volumes of conditioned media onto an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-SORT1 or anti-PGRN, and anti-actin for lysates) overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize SORT1 levels to the loading control (actin). Compare protein levels in treated versus untreated samples.
Conclusion and Future Directions
Targeting the SORT1 receptor to increase extracellular progranulin levels represents a highly rational and promising therapeutic strategy for FTD-GRN. Preclinical data from genetic and pharmacological studies robustly support this approach, demonstrating that inhibiting the SORT1-PGRN interaction effectively rescues progranulin haploinsufficiency in relevant disease models.[2][5] The advancement of a small molecule SORT1 inhibitor, VES001, into Phase 2a clinical trials marks a significant step towards validating this strategy in patients.[10]
Future research should focus on:
-
Long-term Efficacy and Safety: Evaluating the long-term consequences of sustained SORT1 inhibition in vivo.
-
Biomarker Development: Identifying and validating pharmacodynamic biomarkers to measure target engagement and therapeutic response in clinical trials.
-
Broader Applications: Investigating the potential of SORT1 antagonists for other neurodegenerative diseases where progranulin or lysosomal function is implicated, such as certain lysosomal storage disorders.[4]
The development of SORT1 antagonists provides a clear example of a targeted, mechanism-based approach to treating a genetically defined neurodegenerative disease, offering hope for patients with FTD and potentially other related disorders.
References
- 1. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 2. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 4. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sortilin-mediated endocytosis determines levels of the frontotemporal dementia protein, progranulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.au.dk [pure.au.dk]
- 9. researchgate.net [researchgate.net]
- 10. neurologylive.com [neurologylive.com]
- 11. researchgate.net [researchgate.net]
- 12. mayo.edu [mayo.edu]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Small-Molecule Inhibitors of the Sortilin-Progranulin Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Progranulin (PGRN) is a secreted glycoprotein with crucial roles in various physiological processes, including neuronal survival, lysosomal function, and inflammation. Haploinsufficiency of the GRN gene, leading to reduced PGRN levels, is a major cause of frontotemporal dementia (FTD). Sortilin (SORT1), a type I transmembrane receptor, is a key negative regulator of extracellular PGRN levels. SORT1 binds to the C-terminus of PGRN and mediates its endocytosis and subsequent lysosomal degradation.[1][2] Consequently, inhibiting the SORT1-PGRN interaction has emerged as a promising therapeutic strategy to elevate extracellular PGRN levels for the treatment of FTD and other neurodegenerative diseases. This guide provides a technical overview of the chemical structures, properties, and experimental evaluation of small-molecule inhibitors targeting the SORT1-PGRN axis.
Chemical Structure and Properties of SORT-PGRN Inhibitors
While a specific "Compound 13" is not prominently identified in the scientific literature as a SORT-PGRN inhibitor, several small molecules have been characterized for this activity. This section details the chemical structure and properties of representative inhibitors.
BVFP
BVFP is a small molecule identified through a compound library screen that binds to the C-terminal PGRN peptide (PGRN588–593), which is essential for its interaction with SORT1.[2][3] By binding to this motif on PGRN, BVFP allosterically inhibits the PGRN-SORT1 interaction.
-
Chemical Name: 4-[2-(3-bromophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone[3]
-
Chemical Structure:
MPEP
MPEP was identified as a suppressor of SORT1 protein expression. By reducing the cellular levels of SORT1, MPEP effectively decreases the endocytosis of PGRN, leading to an increase in extracellular PGRN levels.[3][4]
-
Chemical Name: 2-Methyl-6-(phenylethynyl)pyridine[4]
-
Chemical Structure:
AF38469
AF38469 is a selective and orally bioavailable inhibitor of sortilin.[1][5]
-
Chemical Name: 2-(3-(trifluoromethyl)benzamido)-6-methylnicotinic acid
-
Chemical Structure:
SORT-PGRN Interaction Inhibitor 1
This compound is a potent direct inhibitor of the sortilin-progranulin interaction.[6][7]
-
Chemical Name: 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid[7]
-
Chemical Structure:
Quantitative Data
The following tables summarize the key quantitative data for the described SORT-PGRN inhibitors.
Table 1: Binding Affinities of SORT-PGRN Inhibitors
| Compound | Target | Assay | Kd (μM) | Reference |
| BVFP | PGRN588–593 peptide | Saturated Binding Curve | 20 | [3] |
Table 2: Inhibitory Potencies of SORT-PGRN Inhibitors
| Compound | Target/Process | Assay | IC50 | Reference |
| AF38469 | Sortilin | Not Specified | 330 nM | [1] |
| SORT-PGRN interaction inhibitor 1 | SORT1-PGRN Interaction | Not Specified | 2 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SORT-PGRN inhibitors.
Epic® Biochemical Binding Assay
This assay is used to identify small molecules that bind to a specific target, such as the PGRN588–593 peptide. It utilizes a resonant waveguide grating biosensor to detect changes in the reflected resonant wavelength upon binding of a compound to the immobilized target.[2][3]
-
Principle: A change in the refractive index near the sensor surface, caused by the binding of a small molecule, results in a measurable shift in the resonant wavelength.
-
General Protocol:
-
A custom-synthesized target peptide (e.g., PGRN588–593) is immobilized on the surface of a 384-well biosensor plate.[3]
-
A baseline resonant wavelength (λ) is established for each well.
-
A solution containing the test compound is added to the wells.
-
After an incubation period, the resonant wavelength (λ') is measured again.
-
A shift in the wavelength (λ' - λ) indicates a binding event.[2][3]
-
Quantitative Cell-Based Progranulin Endocytosis Assay
This assay measures the ability of a compound to inhibit the SORT1-mediated uptake of PGRN into cells.[2][3]
-
Principle: Fluorescently labeled recombinant PGRN (rPGRN) is incubated with cells overexpressing SORT1. The amount of internalized PGRN is quantified by measuring the intracellular fluorescence.
-
General Protocol:
-
COS-1 cells are seeded in a 96-well plate and transfected with a SORT1 expression vector.[3]
-
Recombinant PGRN is labeled with a fluorescent dye (e.g., DyLight™ 594).[3]
-
The transfected cells are pre-incubated with the test compound for 1 hour.[2]
-
Fluorescently labeled rPGRN is then added to the cells and incubated for 1 hour to allow for endocytosis.[2][3]
-
The cells are washed to remove extracellular rPGRN, and the intracellular fluorescence is measured using a high-content imaging system or a plate reader.[2][3]
-
A reduction in intracellular fluorescence in the presence of the test compound indicates inhibition of PGRN endocytosis.
-
Co-Immunoprecipitation (Co-IP) for SORT1-PGRN Interaction
Co-IP is used to confirm the physical interaction between SORT1 and PGRN and to assess the ability of inhibitors to disrupt this interaction.[3]
-
Principle: An antibody against a tagged version of SORT1 is used to pull down SORT1 and any interacting proteins from a cell lysate. The presence of PGRN in the immunoprecipitated complex is then detected by Western blotting.
-
General Protocol:
-
HEK293T cells are transfected with a vector expressing Flag-tagged SORT1.[3]
-
After 48 hours, the cells are lysed in a Co-IP buffer.[3]
-
The cell lysate is pre-cleared with protein G beads.[3]
-
The lysate is then incubated with anti-Flag M2 agarose beads to capture the SORT1-Flag protein and its binding partners.[3] For inhibition studies, the lysate is pre-incubated with the test compound before adding the beads.[3]
-
Recombinant PGRN is added to the lysate during the incubation with the beads.[3]
-
The beads are washed extensively to remove non-specific binders.[3]
-
The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using an anti-PGRN antibody.[3]
-
Western Blotting for SORT1 and PGRN
Western blotting is used to quantify the protein levels of SORT1 and PGRN in cell lysates and conditioned media.[3][8]
-
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
General Protocol:
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[8] For conditioned media, the media is collected and concentrated.
-
The protein concentration of the lysates is determined using a BCA assay.[9]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[8]
-
The membrane is blocked to prevent non-specific antibody binding.[8]
-
The membrane is incubated with primary antibodies specific for SORT1 and PGRN overnight at 4°C.[8]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[9] The band intensities are quantified using densitometry software.
-
Signaling Pathways and Experimental Workflows
SORT1-Mediated Progranulin Endocytosis Pathway
The following diagram illustrates the mechanism by which SORT1 mediates the endocytosis and subsequent lysosomal degradation of progranulin, and the points of intervention for inhibitors.
Experimental Workflow for SORT-PGRN Inhibitor Discovery
The following diagram outlines a typical workflow for the discovery and validation of small-molecule inhibitors of the SORT1-PGRN interaction.
References
- 1. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SORT-PGRN interaction inhibitor 1 | 100957-85-5 [sigmaaldrich.com]
- 4. admin.biosschina.com [admin.biosschina.com]
- 5. molnova.cn:443 [molnova.cn:443]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid | 100957-85-5 | Buy Now [molport.com]
- 8. Regulation of lysosomal trafficking of progranulin by sortilin and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
Initial screening of SORT-PGRN interaction inhibitors
An In-Depth Technical Guide to the Initial Screening of SORT-PGRN Interaction Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Progranulin (PGRN), a secreted glycoprotein, is a critical factor in neuronal survival, neuroinflammation, and lysosomal function.[1] Haploinsufficiency of PGRN, often caused by mutations in the granulin gene (GRN), is a leading cause of frontotemporal lobar degeneration (FTLD), a devastating neurodegenerative disorder.[2][3][4] A key regulator of extracellular PGRN levels is the type-I transmembrane receptor Sortilin (SORT1).[1] SORT1 binds to the C-terminus of PGRN with high affinity, leading to its endocytosis and subsequent degradation in the lysosome.[5][6][7] This process effectively reduces the amount of available, functional extracellular PGRN.
Targeting the SORT1-PGRN interaction has emerged as a promising therapeutic strategy for FTLD and other neurodegenerative diseases.[4] The core principle is that by inhibiting this interaction, the SORT1-mediated clearance of PGRN can be prevented, thereby increasing extracellular PGRN levels and rescuing the effects of haploinsufficiency.[5][7][8] It is estimated that blocking this interaction could increase PGRN levels by up to 2.5-fold.[5][7][8] This guide provides a technical overview of the methodologies and strategies employed in the initial screening and validation of small molecule inhibitors targeting the SORT-PGRN axis.
Therapeutic Strategies and Screening Paradigms
Several approaches can be employed to disrupt the functional consequences of the SORT1-PGRN interaction. These strategies form the basis for inhibitor screening campaigns.
-
SORT1 Antagonists: Small molecules that bind directly to the PGRN-binding pocket on SORT1, competitively inhibiting the binding of PGRN.
-
PGRN C-Terminal Binders: Compounds that bind to the C-terminal motif of PGRN (specifically residues 588-593), which is essential for its interaction with SORT1, thus sterically hindering the binding event.[2][9]
-
SORT1 Expression Suppressors: Molecules that lead to the downregulation of SORT1 protein levels, thereby reducing the capacity for PGRN endocytosis.[2][9]
The initial identification of potential inhibitors typically follows a tiered approach, beginning with high-throughput methods to screen large compound libraries, followed by more detailed secondary and validation assays.
Caption: Therapeutic strategies to inhibit the SORT1-PGRN interaction.
Data on Identified SORT-PGRN Interaction Inhibitors
High-throughput screening campaigns have successfully identified novel series of small molecule inhibitors. The quantitative data for some of these compounds are summarized below.
| Compound Name/Identifier | Target Strategy | Assay Type | IC50 (µM) | Notes | Reference |
| 3-tert-butyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid | SORT1 Antagonist | Biochemical | 2 | Also referred to as "SORT-PGRN interaction inhibitor 1". | [8][10] |
| 2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid | SORT1 Antagonist | Biochemical | 0.17 | A potent inhibitor identified through structure-activity relationship studies. | [8] |
| BVFP (4'-(benzothiazol-2-yl)-[1,1'-biphenyl]-4-yl)(phenyl)methanone) | PGRN C-Terminus Binder | Biochemical/Cell-based | - | Identified from a library screen against a PGRN588–593 peptide. | [2][9] |
| MPEP (2-Methyl-6-(phenylethynyl)pyridine) | SORT1 Expression Suppressor | Cell-based | - | Reduces SORT1 protein levels, thereby increasing extracellular PGRN. | [2][9] |
Experimental Protocols
Detailed methodologies are crucial for the successful identification and validation of inhibitors. The following sections describe protocols for key experiments in the screening workflow.
Caption: General experimental workflow for SORT1-PGRN inhibitor screening.
Protocol: Virtual High-Throughput Screening (vHTS)
Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.[7][8]
-
Receptor Preparation:
-
Obtain the crystal structure of the SORT1 receptor (e.g., PDB ID: 6X3L).[5][7][8]
-
Use a protein preparation wizard (e.g., in Schrödinger's Glide module) to prepare the structure. This involves adding hydrogens, removing water molecules, assigning protonation states, and minimizing the structure to relieve steric clashes.[8]
-
Define the receptor grid for docking, centered on the known PGRN binding site or the co-crystallized ligand.
-
-
Ligand Library Preparation:
-
Hierarchical Docking:
-
Perform a multi-stage docking protocol to balance speed and accuracy.[5][7][8]
-
Stage 1: High-Throughput Virtual Screening (HTVS): Dock the entire library using a fast and less stringent algorithm to quickly filter out non-binders.
-
Stage 2: Standard Precision (SP): Re-dock the top hits from HTVS using a more accurate scoring function.
-
Stage 3: Extra Precision (XP): Dock the refined list of hits from the SP stage using the most rigorous docking algorithm and scoring function.
-
-
Post-Docking Analysis:
-
Calculate the binding free energy for the top-scoring poses using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA).[5][7][8]
-
Visually inspect the binding poses of the top candidates to analyze key interactions (e.g., hydrogen bonds, salt bridges) with critical residues in the SORT1 binding pocket.
-
Select a final list of compounds for experimental validation based on docking score, binding free energy, and interaction patterns.
-
Protocol: AlphaLISA Biochemical Assay
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based, no-wash immunoassay used to study protein-protein interactions in a high-throughput format.[11]
-
Reagent Preparation:
-
Recombinant Proteins: Purified recombinant human SORT1 (extracellular domain) and PGRN. One protein should be tagged with Biotin (e.g., Biotin-PGRN) and the other with a different tag (e.g., FLAG or HIS, for instance, HIS-SORT1).
-
AlphaLISA Beads: Streptavidin-coated Donor beads and anti-tag (e.g., anti-HIS) antibody-conjugated Acceptor beads.
-
Assay Buffer: A suitable buffer such as 30mM Tris, pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20.[11]
-
Test Compounds: Serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of HIS-SORT1 to each well.
-
Add 2.5 µL of test compound or vehicle control (DMSO in assay buffer).
-
Add 2.5 µL of Biotin-PGRN to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature to allow the SORT1-PGRN interaction to reach equilibrium.
-
Add 2.5 µL of anti-HIS Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 15 µL of Streptavidin Donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-compatible plate reader (excitation at 680 nm, emission at 615 nm).
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of SORT1-PGRN interaction.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Quantitative Cell-Based PGRN Endocytosis Assay
This functional assay measures the ability of a compound to inhibit the SORT1-mediated uptake of PGRN into cells.[2][12]
-
Cell Culture and Reagents:
-
Cells: COS-1 or HEK293T cells overexpressing human SORT1 (e.g., COS-1SORT1).[2][12]
-
Labeled PGRN: Recombinant human PGRN labeled with a fluorescent dye (e.g., DyLight-594).[12]
-
Culture Medium: Standard cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compounds: Prepared at various concentrations in serum-free medium.
-
-
Endocytosis Procedure:
-
Seed COS-1SORT1 cells in a 96-well or 384-well imaging plate and allow them to adhere overnight.
-
Wash the cells and replace the medium with serum-free medium.
-
Pre-incubate the cells with the test compounds or vehicle control for 1 hour at 37°C.
-
Add DyLight-594 labeled PGRN (e.g., at a final concentration of 50 nM) to the wells.
-
Incubate for 1-2 hours at 37°C to allow for endocytosis.
-
Place the plate on ice and wash the cells three times with cold PBS to remove unbound labeled PGRN.
-
Fix the cells with 4% paraformaldehyde.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system (e.g., BD Pathway).[12]
-
Quantify the total fluorescence intensity per cell or per well.
-
Inhibitors of the SORT1-PGRN interaction will result in a dose-dependent decrease in the intracellular fluorescence signal.
-
Calculate the percent inhibition of endocytosis for each compound and determine the IC50 value.
-
SORT-PGRN Signaling and Inhibition Mechanism
The interaction between SORT1 and PGRN is a critical step in a pathway that controls the extracellular concentration of this vital neurotrophic factor. Understanding this pathway is key to rational drug design.
References
- 1. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 2. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorting out frontotemporal dementia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mayo.edu [mayo.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. academic.oup.com [academic.oup.com]
Whitepaper: Exploring the Therapeutic Potential of Increasing Extracellular Progranulin (PGRN)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Progranulin (PGRN), a secreted pleiotropic glycoprotein, is a critical regulator of lysosomal function, neuronal survival, and inflammation.[1][2] Haploinsufficiency of the GRN gene, leading to reduced PGRN levels, is a primary cause of Frontotemporal Dementia (FTD), while complete loss results in the lysosomal storage disorder, Neuronal Ceroid Lipofuscinosis (NCL).[1][3][4] Furthermore, diminished PGRN levels are a significant risk factor for other neurodegenerative conditions, including Alzheimer's and Parkinson's disease.[5][6] Conversely, overexpression of PGRN is linked to the progression of various cancers, creating a narrow therapeutic window.[7][8] This whitepaper provides a technical guide on the core rationale, mechanisms, and strategies for therapeutically increasing extracellular PGRN. We will delve into the signaling pathways activated by PGRN, summarize current therapeutic modalities from preclinical to clinical stages, provide detailed experimental protocols for key assays, and present quantitative data to inform future research and drug development.
The Dichotomous Role of Progranulin: Neuroprotection vs. Oncology
PGRN's function is highly context- and concentration-dependent. The therapeutic goal is to restore PGRN to homeostatic levels, mitigating the effects of deficiency without inducing oncogenic activity.
-
PGRN Deficiency in Disease: Low levels of PGRN lead to lysosomal dysfunction, increased neuroinflammation, and neuronal death.[1][5] In the central nervous system (CNS), PGRN is expressed by neurons and microglia, where it functions as a neurotrophic and anti-inflammatory factor.[3][5] Its deficiency is directly linked to the pathogenesis of several neurodegenerative diseases (see Table 1). In the context of autoimmune diseases, PGRN generally exerts an anti-inflammatory effect, with a protective role demonstrated in conditions like rheumatoid arthritis and inflammatory bowel disease.[9][10][11]
-
PGRN Overexpression in Cancer: In contrast to its protective role in the CNS, elevated PGRN levels are associated with a poor prognosis in multiple cancers, including glioblastoma, breast, and ovarian cancer.[7][12][13] PGRN can promote tumor cell proliferation, invasion, angiogenesis, and resistance to therapy.[7][8] This oncogenic potential underscores the critical need for precise and regulated dosing in any PGRN-replacement strategy.
Table 1: Diseases Associated with PGRN Deficiency
| Disease Category | Specific Condition | Role of PGRN Deficiency | Key Pathological Features |
| Neurodegenerative | Frontotemporal Dementia (FTD-GRN) | Causal (Haploinsufficiency) | TDP-43 pathology, lysosomal dysfunction, microgliosis.[1][3][5] |
| Neuronal Ceroid Lipofuscinosis (NCL) | Causal (Biallelic loss-of-function) | Lysosomal storage disease, severe neurodegeneration.[1][4] | |
| Alzheimer's Disease (AD) | Risk Factor | PGRN deficiency exacerbates amyloid-β deposition and neuroinflammation.[5][6] | |
| Parkinson's Disease (PD) | Risk Factor | PGRN deficiency may impair lysosomal function, contributing to alpha-synuclein pathology.[5][6] | |
| Autoimmune | Inflammatory Bowel Disease (IBD) | Protective Role | PGRN has anti-inflammatory effects in the gut.[11] |
| Rheumatoid Arthritis (RA) | Protective Role | PGRN acts as an antagonist to TNF-α signaling.[10] | |
| Uveitis (Behçet's, VKH) | Protective Role | Downregulation of PGRN observed in active disease states.[14] |
Molecular Mechanisms: Extracellular PGRN Signaling
Extracellular full-length PGRN is a potent neurotrophic factor that activates critical pro-survival signaling cascades in neurons, protecting them from excitotoxicity and oxidative stress.[15][16][17]
Core Survival Pathways
Two primary pathways are stimulated by extracellular PGRN:
-
PI3K/Akt Pathway: Activation of this pathway is central to promoting cell survival and inhibiting apoptosis.
-
MEK/ERK Pathway: This cascade is crucial for cell growth, differentiation, and survival.[15][16][17]
Pharmacological inhibition of the MEK/ERK and PI3K/Akt pathways has been shown to block the neuroprotective effects of PGRN, confirming their essential role in its mechanism of action.[15][16]
Anti-inflammatory Signaling
PGRN's anti-inflammatory properties are partly mediated by its ability to directly bind to Tumor Necrosis Factor Receptors (TNFR), acting as a competitive antagonist to the pro-inflammatory cytokine TNF-α.[9][10][18] This interaction is a key mechanism in PGRN's protective role in inflammatory and autoimmune conditions.
Therapeutic Strategies for Increasing Extracellular PGRN
Several distinct strategies are being pursued to restore PGRN levels in the CNS, each with unique advantages and challenges.
Table 2: Therapeutic Strategies to Increase Extracellular PGRN
| Strategy | Mechanism of Action | Examples (Preclinical/Clinical) | Key Advantages | Key Challenges |
| Gene Therapy | Delivers a functional GRN gene to CNS cells using an AAV vector to enable endogenous protein production.[19][20] | PR006, PBFT02, AVB-101 | Potential for a one-time, long-lasting treatment. | AAV delivery, potential immunogenicity, control of expression levels.[21] |
| Protein Replacement | Systemic administration of a recombinant PGRN protein engineered to cross the blood-brain barrier (BBB). | PTV:PGRN (DNL593) | Direct replacement of the missing protein; titratable dosing. | BBB penetration, protein stability, frequent administration required.[22][23] |
| Antibody Therapy | A monoclonal antibody blocks the interaction between PGRN and Sortilin-1 (SORT1), preventing PGRN's endocytosis and degradation.[19] | Latozinemab (AL001) | Leverages endogenous PGRN production; established modality. | Efficacy depends on sufficient residual PGRN production. |
| Small Molecules | Oral bioavailable drugs that either increase GRN gene expression or inhibit factors that promote PGRN degradation (e.g., SORT1).[24][25] | TRAP1/FOXO1 inhibitors, Benzoxazole derivatives, SORT1 inhibitors | Oral administration, potential for fine-tuned modulation. | Target specificity, off-target effects, BBB penetration.[24][26] |
The Role of Sortilin-1 (SORT1) in PGRN Homeostasis
SORT1 is a key cell surface receptor that binds extracellular PGRN and targets it for endocytosis and subsequent degradation in the lysosome.[19] This makes the PGRN-SORT1 axis a prime therapeutic target. By inhibiting this interaction, the half-life of extracellular PGRN is extended, leading to a sustained increase in its concentration and therapeutic activity.
Summary of Clinical Trials
Several therapeutic candidates are currently in clinical development, primarily for FTD-GRN.
Table 3: Summary of Selected Clinical Trials for FTD-GRN
| Compound | Sponsor | Mechanism | Phase | ClinicalTrials.gov ID |
| Latozinemab (AL001) | Alector, Inc. | Anti-SORT1 Antibody | Phase 3 | NCT04374136 |
| DNL593 (PTV:PGRN) | Denali Therapeutics | Protein Replacement Therapy | Phase 1/2 | NCT05262023 |
| PR006 | Prevail Therapeutics | AAV9 Gene Therapy | Phase 1/2 | NCT04408625 |
| PBFT02 | Passage Bio | AAV1 Gene Therapy | Phase 1/2 | NCT04747431 |
Key Experimental Protocols
Reproducible and standardized assays are essential for evaluating the efficacy of PGRN-modulating therapies.
Protocol: Quantification of Human PGRN by Sandwich ELISA
Principle: This assay quantitatively measures PGRN concentration in biological samples (e.g., cell culture supernatants, serum, plasma) using a matched antibody pair.
Materials:
-
Human PGRN ELISA Kit (e.g., R&D Systems Quantikine DPGRN0, Abcam ab252364).[27]
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Precision pipettes and tubes for dilutions.
-
Distilled or deionized water.
Procedure (General Outline):
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all components to room temperature.
-
Standard Curve: Create a standard dilution series of recombinant human PGRN.
-
Plate Loading: Add Assay Diluent to each well of the antibody-coated microplate. Add standards, controls, and samples to their respective wells.
-
Incubation: Cover the plate and incubate for the time specified in the kit manual (e.g., 2 hours at room temperature).
-
Washing: Aspirate and wash the wells multiple times with Wash Buffer.
-
Detection: Add the enzyme-conjugated detection antibody (e.g., HRP-conjugate) to each well.[28]
-
Second Incubation: Cover the plate and incubate (e.g., 2 hours at room temperature).
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate in the dark (e.g., 30 minutes). A blue color will develop in proportion to the amount of PGRN.[29]
-
Stop Reaction: Add the Stop Solution to each well. The color will turn yellow.[29]
-
Measurement: Immediately read the optical density (OD) at 450 nm.
-
Calculation: Generate a standard curve by plotting the mean OD for each standard against its concentration. Use the standard curve to determine the PGRN concentration in the samples.
Protocol: Western Blot for PI3K/Akt and MEK/ERK Pathway Activation
Principle: This method detects the phosphorylation state of key signaling proteins (p-Akt, p-ERK) in cell lysates following treatment with PGRN, indicating pathway activation.
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) and grow to desired confluency. Starve cells of serum for 4-6 hours, then treat with recombinant PGRN (or vehicle control) for various time points (e.g., 5, 15, 30, 60 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels to determine the fold-change in activation.
Visualization of Therapeutic Logic
The overarching therapeutic approach follows a clear logical progression from disease cause to intervention.
Conclusion and Future Directions
Increasing extracellular PGRN represents one of the most promising therapeutic avenues for FTD-GRN and potentially other neurodegenerative diseases. The multifaceted approach, spanning gene therapy, protein replacement, and small molecules, provides a rich pipeline of potential treatments. Key challenges remain, including optimizing delivery to the CNS, ensuring long-term safety, and carefully defining a therapeutic window to avoid off-target effects, particularly oncogenesis. Future research should focus on identifying sensitive biomarkers to monitor both target engagement and downstream pathway modulation, refining patient selection strategies, and exploring combination therapies that may offer synergistic benefits. The continued elucidation of PGRN's complex biology will be paramount to translating these promising strategies into effective therapies for patients.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Microglial Progranulin: Involvement in Alzheimer’s Disease and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progranulin: normal function and role in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lysosomal function of progranulin, a guardian against neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A narrative review of multiple mechanisms of progranulin in cancer: a potential target for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progranulin and Its Biological Effects in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progranulin: a key player in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progranulin as a Potential Therapeutic Target in Immune-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Progranulin: a novel regulator of gastrointestinal cancer progression - DeMorrow - Translational Gastrointestinal Cancer [tgc.amegroups.com]
- 13. jj merino - Progranuline, CNS, and cancer [jjmerino.com]
- 14. neurology.org [neurology.org]
- 15. Extracellular progranulin protects cortical neurons from toxic insults by activating survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extracellular progranulin protects cortical neurons from toxic insults by activating survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Progranulin: A key player in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 20. ftdregistry.org [ftdregistry.org]
- 21. Outcomes of progranulin gene therapy in the retina are dependent on time and route of delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. theaftd.org [theaftd.org]
- 23. Rescue of a lysosomal storage disorder caused by Grn loss of function with a brain penetrant progranulin biologic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel Therapeutic Approaches to Increase Progranulin Levels in Brain to Treat FTD and AD - Steven Finkbeiner [grantome.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Human Progranulin ELISA Kit (ab252364) | Abcam [abcam.com]
- 28. Human PGRN(Progranulin) ELISA Kit [elkbiotech.com]
- 29. raybiotech.com [raybiotech.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Identify Inhibitors of the Sortilin-Progranulin Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Progranulin (PGRN) is a secreted growth factor with critical roles in neuronal survival and lysosomal function.[1] Mutations in the GRN gene leading to progranulin haploinsufficiency are a major cause of frontotemporal lobar degeneration (FTLD).[2][3] The type I membrane receptor Sortilin (SORT1) is a key negative regulator of extracellular PGRN levels.[4][5] SORT1 binds to the C-terminal motif of PGRN, leading to its endocytosis and subsequent degradation in the lysosome.[2][5] This interaction has emerged as a promising therapeutic target for FTLD and other neurodegenerative diseases, as inhibiting the SORT1-PGRN interaction can increase extracellular PGRN levels.[6][7]
These application notes provide detailed protocols for cell-based assays designed to identify and characterize inhibitors of the SORT1-PGRN interaction. The described assays are essential tools for screening compound libraries and validating potential therapeutic candidates.
Signaling Pathway Overview
Under normal physiological conditions, extracellular progranulin binds to the SORT1 receptor on the cell surface. This interaction is mediated by the C-terminal region of PGRN.[8] Upon binding, the SORT1-PGRN complex is internalized via endocytosis and trafficked to the lysosome, where PGRN is degraded.[2][7] Inhibiting this interaction can be achieved by several mechanisms: competitive antagonism at the SORT1 receptor, binding to the C-terminal of PGRN to block its interaction with SORT1, or by downregulating the expression of SORT1.[8]
Caption: SORT1-PGRN signaling and points of inhibition.
Experimental Protocols
Quantitative Cell-Based Endocytosis Assay
This assay directly measures the uptake of fluorescently labeled PGRN into cells overexpressing SORT1. A reduction in fluorescence intensity inside the cells indicates inhibition of the SORT1-PGRN interaction.
Materials:
-
Recombinant PGRN (rPGRN) labeled with a fluorescent dye (e.g., DyLight™ 594)[2][9]
-
Test compounds (inhibitors)
-
Positive control inhibitors: Neurotensin (NTS), human PGRN(588-593) peptide[2][8]
-
Cell culture medium: DMEM with 10% FBS
-
96-well imaging plates
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed COS-1/SORT1 cells into 96-well imaging plates at a density that allows for optimal imaging and analysis. Incubate at 37°C and 5% CO2 overnight.
-
Compound Treatment: Prepare serial dilutions of test compounds and controls in cell culture medium.
-
Incubation: Add the diluted compounds to the cells.
-
PGRN Addition: Add DyLight™ 594-labeled rPGRN to each well at a final concentration of 50 nM.[9]
-
Endocytosis: Incubate the plate for 1 hour at 37°C to allow for endocytosis.[8]
-
Washing: Gently wash the cells with PBS to remove unbound fluorescent PGRN.
-
Imaging: Acquire images of the cells using a high-content imaging system with appropriate filter sets for the fluorescent dye.
-
Analysis: Quantify the intracellular fluorescence intensity per cell. A decrease in fluorescence signal compared to the vehicle control indicates inhibition of PGRN endocytosis.
Caption: Workflow for the quantitative endocytosis assay.
Extracellular PGRN Level Measurement by ELISA
This assay measures the concentration of PGRN in the cell culture supernatant. An increase in extracellular PGRN levels suggests that its uptake by SORT1 has been inhibited.
Materials:
-
Human glioblastoma U251 cells (or other PGRN-secreting cell lines)[4]
-
Test compounds (inhibitors)
-
Cell culture medium
-
96-well cell culture plates
-
Human Progranulin DuoSet ELISA kit (R&D Systems or equivalent)[4]
-
Plate reader
Protocol:
-
Cell Seeding: Seed U251 cells in 96-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of test compounds or controls. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours at 37°C and 5% CO2.[4]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform the Human Progranulin ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the concentration of PGRN in each sample based on the standard curve. An increase in PGRN concentration in the supernatant of treated cells compared to the control indicates inhibitory activity.
Data Presentation
The following tables summarize the effects of known inhibitors on the SORT-PGRN interaction based on published data.
Table 1: Inhibition of PGRN Endocytosis
| Compound | Concentration | Cell Line | Assay Type | % Inhibition | Reference |
| Neurotensin (NTS) | 0.1 µM | COS-1/SORT1 | Endocytosis | Dose-dependent | [2][9] |
| Neurotensin (NTS) | 1 µM | COS-1/SORT1 | Endocytosis | Dose-dependent | [2][9] |
| Neurotensin (NTS) | 5 µM | COS-1/SORT1 | Endocytosis | Dose-dependent | [2][9] |
| Human PGRN(588-593) | 10 µM | COS-1/SORT1 | Endocytosis | Significant | [2][8] |
| BVFP | 5 µM | COS-1/SORT1 | Endocytosis | 23% | [2] |
| PGRN-CT Antibody | 80 nM | COS-1/SORT1 | Endocytosis | 43% | [2] |
Table 2: Modulation of Extracellular PGRN Levels
| Compound | Concentration | Cell Line | Assay Type | Outcome | Reference |
| Anti-SORT1 mAb | 15 µg/mL | U251 | ELISA | >50% block of interaction | [4] |
| MPEP | 10 µM | M17, HeLa, NIH3T3 | Western Blot/ELISA | Increased exPGRN | [3] |
| MPEP | 20 µM | M17, HeLa, NIH3T3 | Western Blot/ELISA | Increased exPGRN | [3] |
Inhibitor Mechanisms of Action
Inhibitors of the SORT1-PGRN interaction can function through distinct mechanisms, providing multiple avenues for therapeutic development.
Caption: Mechanisms of SORT1-PGRN interaction inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 5. Progranulin regulates neuronal outgrowth independent of Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mayo.edu [mayo.edu]
- 9. academic.oup.com [academic.oup.com]
Measuring Extracellular Progranulin Levels Following Inhibitor Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate measurement of extracellular progranulin (PGRN) levels following treatment with inhibitory compounds. These guidelines are intended to assist researchers in the fields of neurodegeneration, oncology, and inflammation in assessing the efficacy of therapeutic strategies aimed at modulating progranulin concentrations.
Introduction
Progranulin is a secreted glycoprotein with multifaceted roles in various physiological and pathological processes, including neuronal survival, inflammation, and tumorigenesis.[1] Mutations in the progranulin gene (GRN) leading to haploinsufficiency are a major cause of frontotemporal dementia (FTD), making the restoration of progranulin levels a promising therapeutic approach.[2][3] Various inhibitory strategies are being explored to increase extracellular progranulin, primarily by preventing its degradation or enhancing its secretion.[2][4] Accurate and reproducible measurement of extracellular progranulin is therefore critical for the preclinical and clinical development of these inhibitors.
Core Principles of Progranulin Regulation
Progranulin levels in the extracellular space are tightly regulated by a balance of secretion, proteolytic cleavage, and receptor-mediated endocytosis.[5][6] A key receptor involved in progranulin uptake and subsequent lysosomal degradation is Sortilin.[6][7] Inhibitors that block the interaction between progranulin and Sortilin can effectively increase the concentration of extracellular progranulin.[4] Other therapeutic avenues include the use of monoclonal antibodies to prevent progranulin degradation and small molecules to enhance its production.[2]
Data Presentation: Efficacy of Progranulin Inhibitors
The following tables summarize quantitative data from representative studies on the effect of different inhibitor types on progranulin levels.
Table 1: Effect of Sortilin Inhibitors on Progranulin Levels
| Inhibitor | Model System | Sample Type | Fold Increase in Progranulin (Mean) | Reference |
| VES001 (oral small molecule) | Human GRN mutation carriers | Plasma | >1.95 | [4] |
| Anti-SORT1 Monoclonal Antibodies | U251 human glioblastoma cells | Cell Culture Supernatant | >1.5 | [8] |
Table 2: Effect of a Monoclonal Antibody Inhibitor on Progranulin Levels
| Inhibitor | Model System | Sample Type | Fold Increase in Progranulin (Mean) | Reference |
| Latozinemab (AL001) | Human FTD-GRN patients | Plasma | 3 | [2] |
| Latozinemab (AL001) | Human FTD-GRN patients | Cerebrospinal Fluid | >2 | [2] |
Experimental Protocols
Measurement of Extracellular Progranulin by Enzyme-Linked Immunosorbent Assay (ELISA)
The most common and reliable method for quantifying extracellular progranulin is the sandwich ELISA.[3][9][10]
Materials:
-
Progranulin ELISA kit (human or mouse, as appropriate)[10][11]
-
Samples (cell culture supernatant, plasma, serum, cerebrospinal fluid, or brain interstitial fluid)[9][11]
-
Microplate reader capable of measuring absorbance at 450 nm[11]
-
Precision pipettes and tips[11]
-
Wash buffer, Assay Diluent, Substrate, and Stop Solution (typically provided in the kit)[11]
-
Distilled or deionized water
Protocol:
-
Sample Preparation:
-
Cell Culture Supernatants: Centrifuge to remove cellular debris.
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge and collect the plasma fraction.
-
Serum: Allow blood to clot, then centrifuge to separate the serum.
-
Cerebrospinal Fluid (CSF) and Microdialysates: Use directly or after dilution if high concentrations are expected.[9]
-
For plasma and serum, a 6-fold or higher dilution with Assay Diluent is often recommended to fall within the standard curve range.[11]
-
-
Assay Procedure (based on a typical commercial ELISA kit): [11]
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 100 µl of standard or sample to each well of the pre-coated microplate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash the wells multiple times with Wash Buffer.
-
Add 100 µl of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µl of Streptavidin-HRP solution to each well and incubate for 45 minutes at room temperature.
-
Wash the wells.
-
Add 100 µl of TMB One-Step Substrate Reagent to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µl of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the progranulin concentration in the unknown samples.
-
Account for any dilution factors used during sample preparation.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Progranulin signaling and inhibitor action.
Caption: Workflow for progranulin measurement.
Caption: Progranulin modulation logic.
References
- 1. Progranulin: A Proteolytically Processed Protein at the Crossroads of Inflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ittbiomed.com [ittbiomed.com]
- 3. adipogen.com [adipogen.com]
- 4. theaftd.org [theaftd.org]
- 5. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 9. Regulation of extracellular progranulin in medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Progranulin (GRN) ELISA Kit (EMGRN) - Invitrogen [thermofisher.com]
- 11. raybiotech.com [raybiotech.com]
Application Notes and Protocols: In Vivo Administration of a SORT-PGRN Inhibitor in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progranulin (PGRN) is a secreted glycoprotein with crucial roles in neuronal survival, lysosomal function, and regulation of inflammation.[1][2][3] Haploinsufficiency of PGRN, due to mutations in the GRN gene, is a major cause of frontotemporal lobar degeneration (FTLD-TDP).[4][5] Consequently, strategies to elevate extracellular PGRN levels are being actively pursued as a therapeutic approach. One such strategy involves the inhibition of the sortilin (SORT1)-PGRN interaction.[4][5][6] Sortilin is a neuronal receptor that binds to the C-terminus of PGRN, leading to its endocytosis and subsequent lysosomal degradation.[5][7][8] By blocking this interaction, SORT1 inhibitors can increase the extracellular concentration of PGRN.[4][5][7] These application notes provide a detailed overview of the in vivo administration of a representative small molecule SORT-PGRN inhibitor in mouse models, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action: The SORT1-PGRN Axis
Under normal physiological conditions, secreted progranulin can be bound by the sortilin receptor on the cell surface. This interaction is mediated by the C-terminal motif of PGRN.[5] Following binding, the SORT1-PGRN complex is internalized via endocytosis and trafficked to the lysosome, where PGRN is degraded.[5][7] SORT-PGRN inhibitors are designed to disrupt this interaction, thereby preventing the endocytosis and subsequent degradation of PGRN. This leads to an increase in the levels of extracellular progranulin, which is then available to exert its neurotrophic and anti-inflammatory effects.
Caption: SORT1-PGRN Signaling Pathway and Inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of various SORT-PGRN inhibitors in mouse models. These data demonstrate the efficacy of these inhibitors in increasing progranulin levels.
Table 1: Effect of SORT-PGRN Inhibitors on Progranulin Levels in Wild-Type and Grn+/- Mice
| Inhibitor/Antibody | Mouse Model | Dose and Administration | Duration | Plasma PGRN Increase | CSF/ISF PGRN Increase | Reference |
| S15JG (anti-sortilin antibody) | WT and Grn+/- | Weekly i.p. injections | 4.5 weeks | Not specified | Significant increase in ISF | [9] |
| K1-67 (anti-sortilin antibody) | Wild-Type | 50 or 100 mg/kg, i.v. | 24 hours | Significant increase | Significant increase in ISF | [10] |
| Sort1 Ablation | Grn+/- | Genetic knockout | Lifelong | Normalizes PGRN levels | Normalizes PGRN levels | [8][11] |
| AF38469 (small molecule) | CLN3Δex7/8 | 0.1 µg or 1 µg per day in drinking water | Not specified | Not specified | Not specified | [12] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Anti-Sortilin Antibodies
| Antibody | Species | Key Findings | Reference |
| AL101 | Rats and Monkeys | Decreased cell surface sortilin on white blood cells; up to 2-fold increase in CSF PGRN and up to 4-fold increase in blood PGRN. | [9] |
| K1-67 | Mice | Intravenous administration of 100 mg/kg resulted in detectable plasma concentrations after 3 days. | [10] |
Experimental Protocols
Protocol 1: In Vivo Administration of a Small Molecule SORT-PGRN Inhibitor
This protocol describes the oral administration of a representative small molecule SORT-PGRN inhibitor, such as AF38469, to mice.
Materials:
-
SORT-PGRN inhibitor (e.g., AF38469)
-
Vehicle (e.g., drinking water, PBS)
-
Mouse model (e.g., wild-type, Grn+/-)
-
Animal handling and dosing equipment (e.g., gavage needles)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.
-
Inhibitor Preparation: Prepare the required concentration of the SORT-PGRN inhibitor in the chosen vehicle. For example, AF38469 has been administered in drinking water at concentrations calculated to deliver 0.1 µg or 1 µg per day.[12]
-
Administration:
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects.
-
Sample Collection: At the end of the treatment period, collect blood, cerebrospinal fluid (CSF), and brain tissue for analysis of PGRN levels and other relevant biomarkers.
Caption: In Vivo Small Molecule Administration Workflow.
Protocol 2: Intravenous Administration of an Anti-Sortilin Antibody
This protocol is based on the administration of the K1-67 antibody in mice.[10]
Materials:
-
Anti-sortilin antibody (e.g., K1-67)
-
Phosphate-buffered saline (PBS)
-
Mouse model
-
Injection equipment (e.g., syringes, needles)
Procedure:
-
Antibody Preparation: Dilute the anti-sortilin antibody to the desired concentration in sterile PBS. Doses of 50 mg/kg and 100 mg/kg have been used for the K1-67 antibody.[10]
-
Administration: Administer the antibody solution via intravenous (i.v.) injection, for example, into the tail vein.
-
Sample Collection: Collect blood samples at various time points post-injection (e.g., 1 and 3 days) to determine plasma PGRN and antibody concentrations.[10] For brain interstitial fluid (ISF) analysis, microdialysis can be performed.[10]
Protocol 3: Measurement of Progranulin Levels by ELISA
Materials:
-
Plasma, CSF, or tissue lysate samples
-
PGRN ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare samples according to the ELISA kit manufacturer's instructions. This may involve dilution of plasma or CSF, or homogenization and lysis of brain tissue.
-
ELISA Assay: Perform the ELISA assay following the kit protocol. This typically involves incubation of the samples in antibody-coated wells, followed by washing steps and the addition of a detection antibody and substrate.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the PGRN concentration based on a standard curve.
Protocol 4: Social Dominance Behavioral Testing
This protocol is adapted from studies using the S15JG anti-sortilin antibody in aged Grn+/- mice.[9]
Materials:
-
Treated and control mice
-
Standard mouse cages with a divider
Procedure:
-
Pairing: House pairs of age- and sex-matched mice from different treatment groups in a divided cage for a short period to allow for familiarization without physical contact.
-
Interaction: Remove the divider to allow the mice to interact.
-
Scoring: Observe and score dominant and submissive behaviors (e.g., chasing, mounting, defensive postures). The mouse that exhibits more dominant behaviors is considered the winner of the match.
-
Data Analysis: Analyze the ratio of matches won by each animal in a given matchup to assess the effect of the inhibitor on social dominance behavior.[9]
Conclusion
The inhibition of the SORT1-PGRN interaction presents a promising therapeutic strategy for diseases characterized by progranulin deficiency, such as FTLD-GRN. The protocols and data presented in these application notes provide a framework for the in vivo evaluation of SORT-PGRN inhibitors in mouse models. Careful experimental design and adherence to detailed protocols are essential for obtaining robust and reproducible results in the preclinical development of these novel therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Progranulin as an Immuno-Neurology Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mayo.edu [mayo.edu]
- 8. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sortilin inhibition limits secretion-induced progranulin-dependent breast cancer progression and cancer stem cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating SORT1-PGRN Inhibitor Efficacy in iPSC-Derived Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progranulin (PGRN), a secreted glycoprotein, is a critical neurotrophic factor implicated in neuronal survival, neurite outgrowth, and inflammatory regulation.[1] Haploinsufficiency of the GRN gene, leading to reduced PGRN levels, is a major cause of Frontotemporal Dementia (FTD), a devastating neurodegenerative disorder.[2] The type I transmembrane protein Sortilin (SORT1) acts as a neuronal receptor for PGRN, mediating its endocytosis and subsequent lysosomal degradation.[3][4] This interaction effectively reduces extracellular PGRN levels. Consequently, inhibiting the SORT1-PGRN interaction has emerged as a promising therapeutic strategy to elevate extracellular PGRN and potentially ameliorate FTD pathology.[2][5]
Induced pluripotent stem cell (iPSC)-derived neurons from FTD patients with GRN mutations provide a physiologically relevant in vitro model to test the efficacy of therapeutic candidates.[6][7] These patient-derived neurons recapitulate the disease phenotype of reduced PGRN levels, offering a powerful platform for screening and validating small molecule inhibitors of the SORT1-PGRN interaction.[6][7]
This document provides detailed application notes and protocols for utilizing iPSC-derived neurons to assess the efficacy of "Inhibitor 3," a novel small molecule designed to disrupt the SORT1-PGRN interaction.
Signaling Pathway and Experimental Workflow
The interaction between progranulin and sortilin, and the proposed mechanism of "Inhibitor 3," are depicted in the following signaling pathway diagram. The experimental workflow outlines the key steps for evaluating the inhibitor's efficacy.
Experimental Protocols
Culture and Differentiation of iPSCs into Neurons
This protocol outlines the differentiation of human iPSCs into a mixed population of neurons and glia.
Materials:
-
Human iPSC line (e.g., from an FTD patient with a GRN mutation)
-
iPSC culture medium (e.g., mTeSR™1)
-
Matrigel or Geltrex
-
Neural induction medium
-
Neuronal differentiation medium
-
ROCK inhibitor (e.g., Y-27632)
-
6-well plates
-
Standard cell culture incubators (37°C, 5% CO₂)
Procedure:
-
Coating Plates: Coat 6-well plates with Matrigel or Geltrex diluted 1:100 in DMEM/F12 medium. Incubate for at least 1 hour at 37°C.[8]
-
iPSC Seeding: Thaw cryopreserved iPSCs and plate them onto the coated wells in iPSC culture medium supplemented with 10 µM ROCK inhibitor.[8]
-
Neural Induction: When iPSC colonies reach 80-90% confluency, switch to neural induction medium. Culture for 5-8 days until rosette-like structures appear.[5]
-
Neural Progenitor Cell (NPC) Expansion: Passage the neural rosettes to expand the NPC population.
-
Neuronal Differentiation: Plate NPCs onto Matrigel-coated plates in neuronal differentiation medium. Continue to culture for 4-5 weeks to allow for neuronal maturation.[1]
-
Quality Control: Characterize the differentiated neurons using neuronal markers such as βIII-tubulin (Tuj1) and MAP2 via immunocytochemistry.[3]
Treatment of iPSC-Derived Neurons with Inhibitor 3
Materials:
-
Mature iPSC-derived neurons (4-5 weeks post-differentiation)
-
Inhibitor 3 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Neuronal culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Dosing Solutions: Prepare a serial dilution of Inhibitor 3 in neuronal culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest Inhibitor 3 dose).
-
Cell Treatment: Aspirate the old medium from the neuronal cultures and replace it with the prepared dosing solutions.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]
Quantification of Extracellular Progranulin by ELISA
This protocol describes a sandwich ELISA to measure the concentration of PGRN in the cell culture supernatant.
Materials:
-
Human Progranulin ELISA kit (e.g., R&D Systems, Novus Biologicals)[10]
-
Cell culture supernatant collected from treated and control neurons
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge the collected cell culture supernatant at 1,000 x g for 20 minutes at 4°C to remove cell debris.[11]
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow PGRN to bind.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding the substrate solution and incubating to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).[2]
-
-
Data Analysis: Calculate the PGRN concentration in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis of SORT1 and Intracellular PGRN
Materials:
-
Cell lysates from treated and control neurons
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SORT1, anti-PGRN, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 25 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.[12]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control.
Fluorescent Progranulin Uptake Assay
This assay measures the effect of Inhibitor 3 on the endocytosis of fluorescently labeled PGRN.
Materials:
-
Mature iPSC-derived neurons
-
Fluorescently labeled recombinant PGRN (e.g., DyLight™ 594-labeled rPGRN)
-
Inhibitor 3
-
Live-cell imaging system or fluorescence microplate reader
-
Heparin solution (20 U/ml in cold PBS)
-
Lysis buffer (e.g., RIPA)
Procedure:
-
Pre-treatment: Pre-incubate the neurons with different concentrations of Inhibitor 3 or vehicle control for a specified time (e.g., 1 hour).
-
PGRN Incubation: Add the fluorescently labeled PGRN to the wells and incubate at 37°C for 2 hours to allow for endocytosis.[13]
-
Wash: Wash the cells three times with cold PBS containing heparin to remove surface-bound PGRN.[13]
-
Quantification:
-
Imaging: Acquire images using a live-cell imaging system to visualize the internalized fluorescent PGRN.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity of the lysate using a fluorescence microplate reader (excitation/emission appropriate for the fluorophore, e.g., 488/530 nm for FITC). Normalize the fluorescence signal to the total protein concentration of the lysate.[13]
-
Data Presentation
The quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of Inhibitor 3 on Extracellular PGRN Levels (ELISA)
| Treatment Group | Inhibitor 3 Conc. (µM) | Mean PGRN Conc. (ng/mL) | Std. Deviation | % Increase vs. Vehicle |
| Vehicle Control | 0 | 50.2 | 4.5 | 0% |
| Inhibitor 3 | 0.1 | 65.8 | 5.1 | 31.1% |
| Inhibitor 3 | 1 | 88.4 | 6.2 | 76.1% |
| Inhibitor 3 | 10 | 125.5 | 8.9 | 150.0% |
Table 2: Effect of Inhibitor 3 on SORT1 and Intracellular PGRN Protein Levels (Western Blot)
| Treatment Group | Inhibitor 3 Conc. (µM) | Relative SORT1 Level (Normalized to GAPDH) | Relative Intracellular PGRN Level (Normalized to GAPDH) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| Inhibitor 3 | 1 | 0.95 | 1.02 |
| Inhibitor 3 | 10 | 0.91 | 1.05 |
Table 3: Effect of Inhibitor 3 on Fluorescent PGRN Uptake
| Treatment Group | Inhibitor 3 Conc. (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Std. Deviation | % Inhibition of Uptake |
| Vehicle Control | 0 | 8543 | 756 | 0% |
| Inhibitor 3 | 0.1 | 6892 | 643 | 19.3% |
| Inhibitor 3 | 1 | 4321 | 412 | 49.4% |
| Inhibitor 3 | 10 | 2109 | 258 | 75.3% |
Conclusion
The protocols and application notes provided here offer a comprehensive framework for evaluating the efficacy of SORT1-PGRN inhibitors, such as "Inhibitor 3," using a highly relevant human iPSC-derived neuronal model. By quantifying changes in extracellular PGRN levels, cellular protein expression, and PGRN uptake, researchers can effectively assess the potency and mechanism of action of novel therapeutic compounds for FTD and other neurodegenerative diseases associated with PGRN deficiency.
References
- 1. How to differentiate induced pluripotent stem cells into sensory neurons for disease modelling: a comparison of two protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 5. Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induced Pluripotent Stem Cells (iPSCs) Differentiation into iNeurons [protocols.io]
- 9. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fn-test.com [fn-test.com]
- 11. fntest.cn [fntest.cn]
- 12. mdpi.com [mdpi.com]
- 13. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of Secreted Progranulin in Conditioned Media via Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Progranulin (PGRN) is a secreted glycoprotein with multifaceted roles in various biological processes, including cell growth, inflammation, wound healing, and neurodegeneration.[1][2] Dysregulation of progranulin expression is implicated in several diseases, most notably frontotemporal dementia (FTD) and various cancers.[1][3] Consequently, the accurate quantification of secreted progranulin in conditioned media from cell cultures is crucial for understanding its physiological functions and for the development of novel therapeutic strategies. This document provides a detailed protocol for the quantification of human and mouse progranulin in cell culture supernatants using a sandwich ELISA, along with representative data from various cell types.
Data Presentation: Progranulin Concentration in Conditioned Media
The concentration of secreted progranulin can vary significantly depending on the cell type and culture conditions. The following table summarizes reported progranulin levels in conditioned media from various cell lines. It is important to note that these values are illustrative and optimal cell seeding density and incubation times for collecting conditioned media should be determined empirically for each cell line and experimental setup.
| Cell Type | Species | Progranulin Concentration | Source/Reference |
| OVCAR-3 (Ovarian Cancer) | Human | 24.4 ng/mL | Abcam Product Page[4] |
| Primary Microglia | Human | Nanogram levels | Suh et al., 2012[5] |
| BV-2 (Microglial Cell Line) | Mouse | Secreted into media, levels regulated by Nlk | Logan et al., 2021[1] |
| Primary Cortical Neurons (Control) | Mouse | Interstitial Fluid Conc.: ~2.0 ng/mL | Monoliths et al., 2023[6] |
| Primary Cortical Neurons (Neuronal GRN Knockout) | Mouse | Interstitial Fluid Conc.: ~0.8 ng/mL | Monoliths et al., 2023[6] |
| Primary Microglia (Control) | Mouse | Interstitial Fluid Conc.: ~1.9 ng/mL | Monoliths et al., 2023[6] |
| Primary Microglia (Microglial GRN Knockout) | Mouse | Interstitial Fluid Conc.: ~0.9 ng/mL | Monoliths et al., 2023[6] |
Experimental Protocol: Progranulin Sandwich ELISA
This protocol is a generalized procedure based on commercially available sandwich ELISA kits for human and mouse progranulin.[4][7][8][9] It is essential to refer to the specific manufacturer's instructions for the chosen ELISA kit.
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for progranulin. Standards and samples are pipetted into the wells, and any progranulin present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for progranulin is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of progranulin bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Materials and Reagents
-
Progranulin ELISA Kit (Human or Mouse) containing:
-
Antibody-coated 96-well microplate
-
Lyophilized recombinant progranulin standard
-
Detection antibody (Biotinylated or HRP-conjugated)
-
Streptavidin-HRP or HRP conjugate
-
Assay Diluent
-
Wash Buffer
-
Substrate Solution (e.g., TMB)
-
Stop Solution
-
Plate sealers
-
-
Conditioned media samples
-
Precision pipettes and tips
-
Graduated cylinders
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Tubes for standard and sample dilutions
-
Absorbent paper
Protocol Steps
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute the lyophilized progranulin standard with the appropriate diluent as specified in the kit manual to create the stock standard solution.
-
Prepare a serial dilution of the standard in the assay diluent to create a standard curve. Typical ranges for human progranulin are 1.6 - 100 ng/mL, and for mouse progranulin are 0.08 - 5 ng/mL, but this can vary between kits.[7][10]
-
Centrifuge conditioned media samples at approximately 1000 x g for 15 minutes at 4°C to remove any cellular debris.[11]
-
If necessary, dilute the conditioned media samples in the appropriate assay diluent to ensure the progranulin concentration falls within the range of the standard curve. The required dilution will depend on the cell type and culture conditions.
-
-
Assay Procedure (based on a typical sandwich ELISA protocol):
-
It is recommended that all standards, controls, and samples be assayed in duplicate.
-
Add 100 µL of Assay Diluent to each well.[7]
-
Add 50 µL of standard, control, or sample to the appropriate wells.[7]
-
Cover with a plate sealer and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).[7]
-
Aspirate each well and wash, repeating the process for the number of washes specified in the manual (typically 3-5 times). Washing is a critical step to reduce background.
-
Add the detection antibody solution to each well (e.g., 100-200 µL).[7]
-
Cover with a new plate sealer and incubate as directed (e.g., 1-2 hours at room temperature).[7]
-
Repeat the aspiration and wash steps.
-
If using a biotinylated detection antibody, add the Streptavidin-HRP solution and incubate.
-
Repeat the aspiration and wash steps.
-
Add 100-200 µL of the Substrate Solution to each well.[7]
-
Incubate for the recommended time (e.g., 30 minutes) at room temperature, protected from light.[7]
-
Add 50 µL of Stop Solution to each well.[7]
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate the concentration of progranulin in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the actual progranulin concentration in the original conditioned media sample.
-
Mandatory Visualization
Caption: Workflow of the Sandwich ELISA for Progranulin Quantification.
References
- 1. Microglia regulate brain progranulin levels through the endocytosis/lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progranulin Oncogenic Network in Solid Tumors [mdpi.com]
- 3. Progranulin Levels in Plasma and Cerebrospinal Fluid in Granulin Mutation Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progranulin Preserves Autophagy Flux and Mitochondrial Function in Rat Cortical Neurons Under High Glucose Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotoxic microglia promote TDP-43 proteinopathy in progranulin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of extracellular progranulin in medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progranulin Regulates Inflammation and Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Progranulin Is a Chemoattractant for Microglia and Stimulates Their Endocytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progranulin: At the interface of neurodegenerative and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: MSD-Based SORT1-PGRN Interaction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progranulin (PGRN) is a secreted glycoprotein with critical roles in neuronal survival, lysosomal function, and inflammation. Mutations in the GRN gene leading to progranulin haploinsufficiency are a major cause of frontotemporal lobar degeneration (FTLD). Sortilin (SORT1) has been identified as a key cell surface receptor that binds to PGRN and mediates its endocytosis and subsequent lysosomal degradation.[1][2][3][4] The interaction between SORT1 and the C-terminus of PGRN is therefore a critical control point for regulating extracellular PGRN levels.[1][3] Targeting this interaction to increase extracellular PGRN is a promising therapeutic strategy for FTD and other neurodegenerative diseases.[1][5][6][7][8]
This document provides a detailed protocol for a Meso Scale Discovery (MSD) based assay to quantitatively measure the interaction between SORT1 and PGRN. The MSD platform offers high sensitivity, a wide dynamic range, and a streamlined workflow, making it well-suited for studying protein-protein interactions and for screening potential inhibitors.[9][10][11] This assay can be adapted for various research applications, including the characterization of binding kinetics and the high-throughput screening of small molecules or biologics that disrupt the SORT1-PGRN interaction.[1]
Principle of the Assay
This solid-phase, electrochemiluminescence-based immunoassay quantifies the binding of PGRN to immobilized SORT1. The assay is configured in a sandwich-style format on a 96-well MSD plate. A specific antibody is coated on the carbon electrode surface of the MSD plate to capture tagged SORT1 protein. Subsequently, a solution containing PGRN is added. The amount of bound PGRN is then detected using a SULFO-TAG™ labeled anti-PGRN antibody. The application of an electrical current to the plate electrodes initiates an electrochemiluminescent reaction, and the intensity of the emitted light is proportional to the amount of PGRN bound to SORT1.
Signaling Pathway and Assay Workflow Diagrams
Caption: SORT1-PGRN signaling pathway and point of inhibition.
References
- 1. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of lysosomal trafficking of progranulin by sortilin and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayo.edu [mayo.edu]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 8. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MSD Mesoscale Technology Explained: What Researchers Need to Know [articles.abilogic.com]
- 10. precisionformedicine.com [precisionformedicine.com]
- 11. bioxpedia.com [bioxpedia.com]
Measuring Brain Progranulin In Vivo: A Microdialysis Application Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progranulin (PGRN) is a secreted glycoprotein with crucial roles in neuronal survival, lysosomal function, and regulation of neuroinflammation.[1][2] Haploinsufficiency of the progranulin gene (GRN) is a major cause of frontotemporal dementia (FTD), making the study of its in vivo dynamics critical for understanding disease pathogenesis and developing effective therapeutics.[1][2] In vivo microdialysis is a powerful technique that allows for the sampling of endogenous molecules from the brain's interstitial fluid (ISF) in awake, freely-moving animals, providing real-time insights into the extracellular environment.[3][4] This application note provides a detailed protocol for the use of in vivo microdialysis to measure extracellular progranulin levels in the brain, based on established methodologies.
Experimental Applications
-
Pharmacodynamic Studies: Assess the impact of novel therapeutics on brain PGRN levels in real-time.
-
Disease Modeling: Characterize the dynamics of extracellular PGRN in various neurodegenerative disease models.
-
Physiological Studies: Investigate the regulation of PGRN secretion and clearance in response to physiological or pathological stimuli.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for in vivo progranulin levels as measured by microdialysis in the mouse medial prefrontal cortex (mPFC).
| Genotype | Brain Region | Extrapolated ISF Progranulin Concentration (ng/mL) | Reference |
| Wild-Type (Grn+/+) | Medial Prefrontal Cortex (mPFC) | 2.006 | [1] |
| Heterozygous (Grn+/-) | Medial Prefrontal Cortex (mPFC) | 0.9339 | [1] |
These values represent the extrapolated concentration in the interstitial fluid after accounting for the in vitro recovery rate of the microdialysis probe.
Methodologies and Protocols
This protocol details the necessary steps for performing in vivo microdialysis to measure progranulin in the brain interstitial fluid of mice.
Part 1: Microdialysis Probe Preparation and In Vitro Recovery
Objective: To prepare the microdialysis probe and determine its recovery efficiency for progranulin before in vivo implantation. Probes with high molecular weight cut-offs are required for proteins like progranulin.[3][5]
Materials:
-
High molecular weight cut-off (e.g., 38 kDa or 100 kDa) microdialysis probes
-
Recombinant mouse progranulin
-
Artificial cerebrospinal fluid (aCSF): 1.3 mM CaCl₂, 1.2 mM MgSO₄, 3 mM KCl, 0.4 mM KH₂PO₄, 25 mM NaHCO₃, 122 mM NaCl, pH 7.35[1]
-
Bovine Serum Albumin (BSA)
-
Low protein-binding tubes
-
Microdialysis pump system (syringe pump and peristaltic pump for push-pull setup)[6]
-
Refrigerated fraction collector[6]
Protocol:
-
Prepare the perfusion fluid: aCSF supplemented with 4% BSA. The BSA is crucial to maintain osmotic pressure and prevent progranulin from adhering to the tubing.[1][6]
-
Prepare known concentrations of recombinant mouse progranulin in the aCSF/BSA solution. Use low protein-binding tubes to minimize non-specific binding.[1]
-
Immerse the microdialysis probe membrane in the progranulin solution.
-
Perfuse the probe with the aCSF/BSA solution at a slow flow rate (e.g., 1.0 µL/min).[6]
-
Collect the resulting dialysate into a refrigerated fraction collector.
-
Allow for a two-hour equilibration period when changing progranulin concentrations.[6]
-
Measure the concentration of progranulin in the dialysate using a validated analytical method (e.g., ELISA).
-
Calculate the in vitro recovery rate using the formula: Recovery (%) = (Concentration in Dialysate / Concentration in Solution) x 100 . This rate is essential for extrapolating the absolute concentration of progranulin in the brain ISF from the in vivo measurements.
Part 2: Stereotaxic Surgery and Guide Cannula Implantation
Objective: To surgically implant a guide cannula into the specific brain region of interest (e.g., medial prefrontal cortex) to allow for subsequent insertion of the microdialysis probe.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Guide cannula
-
Dental cement
-
Analgesics and post-operative care supplies
Protocol:
-
Anesthetize the mouse using isoflurane.
-
Secure the animal in the stereotaxic frame.
-
Shave the head and sterilize the surgical area.
-
Make a midline incision to expose the skull.
-
Using a stereotaxic atlas, identify the coordinates for the target brain region (e.g., mPFC).
-
Drill a small hole through the skull at the identified coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Provide post-operative analgesia and allow the animal to recover for several days before the microdialysis experiment.
Part 3: In Vivo Microdialysis and Sample Collection
Objective: To collect interstitial fluid from the brain of an awake, freely-moving mouse.
Materials:
-
Mouse with implanted guide cannula
-
Microdialysis probe
-
Push-pull microdialysis system[3]
-
Perfusion fluid (aCSF + 4% BSA)
-
Refrigerated fraction collector
-
Low protein-binding collection tubes
Protocol:
-
Gently remove the dummy cannula from the guide and insert the microdialysis probe.
-
Connect the probe to the push-pull perfusion system. The use of a push-pull system is recommended for high molecular weight cut-off probes to prevent fluid loss across the membrane.[3]
-
Begin perfusing the probe with aCSF/BSA at a constant, slow flow rate (e.g., 1.0 µL/min).
-
Allow the system to stabilize for several hours (e.g., 8-9 hours) after probe placement. ISF progranulin levels typically stabilize within this timeframe.[1]
-
Collect dialysate samples into low protein-binding tubes using a refrigerated fraction collector. Samples are typically collected hourly.[4]
Part 4: Sample Analysis
Objective: To accurately quantify the concentration of progranulin in the collected microdialysate samples.
Materials:
-
Collected microdialysate samples
-
Validated progranulin ELISA kit (commercial kits are available and have been validated for this purpose)[7][8]
Protocol:
-
Thaw the microdialysate samples on ice.
-
Analyze the samples in duplicate according to the manufacturer's instructions for the chosen progranulin ELISA kit.[7]
-
Generate a standard curve using the recombinant progranulin standards provided with the kit.
-
Calculate the concentration of progranulin in each sample based on the standard curve.
-
Correct the measured concentration for the probe's in vitro recovery rate to estimate the absolute concentration in the brain ISF.
Visualizations
Progranulin Signaling Pathways
Progranulin exerts its effects through multiple signaling pathways, often by interacting with cell surface receptors like tumor necrosis factor receptors (TNFR) and sortilin. It can activate pro-survival and growth pathways such as PI3K/Akt and MAPK/Erk.[9][10][11][12]
Caption: Progranulin signaling pathways leading to cell survival and lysosomal trafficking.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the complete workflow from surgical preparation to final data analysis for measuring in vivo progranulin.
Caption: Workflow for in vivo progranulin measurement using microdialysis.
References
- 1. Regulation of extracellular progranulin in medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of extracellular progranulin in medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Progranulin: At the interface of neurodegenerative and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the role of progranulin in immunity, infection, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progranulin: a Conductor of a Receptors Orchestra and a Therapeutic Target for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Solubility Challenges with SORT-PGRN Inhibitor 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting solubility issues encountered with SORT-PGRN inhibitor 3. The following frequently asked questions (FAQs) and experimental protocols are designed to offer practical solutions to common challenges faced during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving SORT-PGRN inhibitor 3. What are the recommended solvents?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use anhydrous, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many small molecule inhibitors. For in vitro assays, further dilution in aqueous buffers is typically required. It is important to note that direct dissolution in aqueous solutions is not recommended due to the hydrophobic nature of the compound.
Q2: My SORT-PGRN inhibitor 3 precipitated out of solution after I diluted my DMSO stock with aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. To mitigate this, consider the following strategies:
-
Use of Co-solvents: Incorporating co-solvents in your final dilution can improve solubility. Formulations including PEG300 and Tween-80 have been shown to be effective for similar inhibitors.
-
Lower Final Concentration: If your experimental design allows, lowering the final concentration of the inhibitor in the aqueous solution can prevent it from exceeding its solubility limit.
-
Incremental Dilution: Instead of a single large dilution, try a stepwise dilution of your DMSO stock into the aqueous buffer while vortexing to ensure rapid and even mixing.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious of potential compound degradation at higher temperatures.[1]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity and off-target effects. You should always perform a vehicle control experiment to assess the impact of the solvent on your specific cell line and assay.
Q4: Can I sonicate the inhibitor to aid dissolution?
A4: Yes, sonication can be a useful technique to break up aggregates and facilitate the dissolution of the inhibitor in the chosen solvent.[2] Use a bath sonicator to avoid localized heating that could degrade the compound.
Quantitative Data Summary
While specific quantitative solubility data for SORT-PGRN inhibitor 3 is not publicly available, the following table provides solubility information for a structurally related compound, SORT-PGRN interaction inhibitor 1, which can serve as a valuable starting point for formulation development.
| Solvent/Formulation | Solubility | Notes |
| DMSO | 100 mg/mL (387.12 mM) | Use of ultrasonic bath is recommended.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.68 mM) | Clear solution; suitable for in vivo studies.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.68 mM) | Clear solution; SBE-β-CD can enhance aqueous solubility.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.68 mM) | Suitable for oral administration in animal models.[2] |
Disclaimer: The data presented above is for SORT-PGRN interaction inhibitor 1 and should be used as a reference. Optimization for SORT-PGRN inhibitor 3 may be necessary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
SORT-PGRN inhibitor 3 (CAS 2691846-87-2)[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Allow the vial of SORT-PGRN inhibitor 3 to equilibrate to room temperature before opening.
-
Based on the molecular weight of SORT-PGRN inhibitor 3 (332.22 g/mol ), calculate the required mass for your desired volume of 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Materials:
-
10 mM SORT-PGRN inhibitor 3 stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or aqueous buffer
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution to an intermediate concentration. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Add the desired volume of the intermediate DMSO stock solution to your pre-warmed culture medium or buffer while vortexing to ensure rapid mixing. Note: The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting FAQs.
Visualizing Key Concepts
SORT1-Progranulin Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of action for SORT-PGRN inhibitors. These inhibitors block the interaction between Sortilin (SORT1) and Progranulin (PGRN), preventing the endocytosis and subsequent lysosomal degradation of PGRN. This leads to an increase in extracellular PGRN levels, which can then exert its neurotrophic and anti-inflammatory effects.
Caption: Mechanism of SORT-PGRN inhibitor 3 action.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address solubility problems with SORT-PGRN inhibitor 3.
Caption: A step-by-step guide to resolving solubility issues.
References
Technical Support Center: Optimizing SORT-PGRN Inhibitor 3 for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SORT-PGRN Inhibitor 3 in in vitro experiments. The information is designed to assist in the optimization of inhibitor concentration and experimental design to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SORT-PGRN Inhibitor 3?
A1: SORT-PGRN Inhibitor 3 is a small molecule designed to disrupt the interaction between sortilin (SORT1) and progranulin (PGRN).[1][2] Sortilin is a neuronal receptor that binds to the C-terminus of PGRN, leading to its endocytosis and subsequent degradation in the lysosome.[1][3] By blocking this interaction, SORT-PGRN Inhibitor 3 aims to increase the extracellular levels of PGRN, which has potential therapeutic implications for conditions such as frontotemporal dementia (FTD) associated with progranulin haploinsufficiency.[1][2][4]
Q2: What is the recommended starting concentration for SORT-PGRN Inhibitor 3 in a cell-based assay?
A2: For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration of SORT-PGRN Inhibitor 3 for your specific cell line and experimental conditions. A typical starting range for small molecule inhibitors in cell-based assays is between 1 µM and 10 µM.[5] Based on published data for other small molecule inhibitors of the SORT1-PGRN interaction, concentrations ranging from low micromolar (e.g., 2 µM) to higher concentrations have been used.[4][6] We recommend a starting range of 0.1 µM to 20 µM.
Q3: How can I confirm that SORT-PGRN Inhibitor 3 is active in my in vitro system?
A3: The activity of SORT-PGRN Inhibitor 3 can be confirmed through several methods:
-
Increased Extracellular PGRN: The primary expected outcome is an increase in the concentration of PGRN in the cell culture medium. This can be quantified using an enzyme-linked immunosorbent assay (ELISA) specific for PGRN.
-
Reduced Intracellular PGRN: A corresponding decrease in intracellular PGRN levels may be observed, which can be assessed by western blot analysis of cell lysates.
-
Inhibition of PGRN Endocytosis: A direct functional assay can be performed to measure the inhibition of fluorescently labeled PGRN uptake into cells overexpressing sortilin.[1][4]
Q4: What are the appropriate negative and positive controls for my experiments?
A4:
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve SORT-PGRN Inhibitor 3 (e.g., DMSO).[7]
-
Inactive Compound: If available, use a structurally similar but inactive analog of the inhibitor.
-
Cells not expressing SORT1: To demonstrate the inhibitor's effect is dependent on sortilin.[2]
-
-
Positive Controls:
-
Known SORT1-PGRN Inhibitor: Use a previously characterized inhibitor of the SORT1-PGRN interaction, such as certain peptides or other published small molecules.[1][2]
-
SORT1 Knockdown/Knockout Cells: Cells with reduced or eliminated SORT1 expression should exhibit elevated extracellular PGRN levels, mimicking the effect of the inhibitor.[3][8]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant increase in extracellular PGRN is observed. | Suboptimal Inhibitor Concentration: The concentration of SORT-PGRN Inhibitor 3 may be too low to effectively block the SORT1-PGRN interaction. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 value.[5] |
| Poor Inhibitor Solubility or Stability: The inhibitor may have precipitated out of solution or degraded in the culture medium. | Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions regularly and store them properly.[6][7] Check for any visible precipitation in the culture wells. | |
| Low SORT1 Expression in Cell Line: The chosen cell line may not express sufficient levels of sortilin for the inhibitor to exert a measurable effect. | Verify SORT1 expression in your cell line using western blot or qPCR. Consider using a cell line known to express high levels of SORT1 or overexpressing SORT1.[9][10] | |
| Rapid PGRN Degradation: Other cellular mechanisms might be contributing to PGRN degradation. | Investigate other pathways involved in PGRN turnover. However, focus first on confirming the direct action of the inhibitor on the SORT1 pathway. | |
| High cellular toxicity or off-target effects are observed. | Inhibitor Concentration is Too High: Excessive concentrations of the inhibitor can lead to non-specific effects and cytotoxicity. | Determine the cytotoxic concentration (CC50) of the inhibitor using a cell viability assay (e.g., MTT, CellTiter-Glo). Aim to use the inhibitor at concentrations well below its CC50.[5] |
| Off-Target Binding: The inhibitor may be interacting with other cellular proteins. | Review the selectivity profile of the inhibitor if available. Consider using lower, more specific concentrations. If off-target effects are suspected, further validation with alternative inhibitors or genetic approaches (e.g., SORT1 knockdown) is recommended. | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize all cell culture parameters, including seeding density and passage number. Use a consistent source and lot of media and supplements. |
| Inhibitor Degradation: The inhibitor may not be stable over the duration of the experiment. | Minimize freeze-thaw cycles of the inhibitor stock solution. Prepare fresh working solutions for each experiment. Consider the stability of the inhibitor in aqueous media over time.[5] | |
| Assay Variability: Pipetting errors or inconsistencies in assay procedures can lead to variable results. | Use calibrated pipettes and ensure thorough mixing. Include appropriate technical and biological replicates in your experimental design. |
Quantitative Data Summary
Table 1: Example Dose-Response Data for SORT-PGRN Inhibitor 3
| Inhibitor Concentration (µM) | % Inhibition of PGRN Endocytosis | Extracellular PGRN (ng/mL) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 50 | 100 |
| 0.1 | 15 | 65 | 100 |
| 0.5 | 45 | 110 | 100 |
| 1.0 | 60 | 150 | 98 |
| 2.0 | 75 | 180 | 97 |
| 5.0 | 90 | 220 | 95 |
| 10.0 | 95 | 230 | 85 |
| 20.0 | 96 | 235 | 70 |
Data are hypothetical and for illustrative purposes only.
Table 2: IC50 Values of Known SORT1-PGRN Interaction Inhibitors
| Inhibitor | IC50 (µM) | Assay Type | Reference |
| SORT-PGRN interaction inhibitor 1 | 2 | Not specified | [6] |
| 2-[(3,5dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid | 0.17 | Not specified | [4] |
Experimental Protocols
Protocol 1: Quantification of Extracellular PGRN by ELISA
-
Cell Seeding: Seed cells (e.g., HEK293T, U251 glioblastoma cells) in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.[8]
-
Cell Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of SORT-PGRN Inhibitor 3 or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours. The optimal incubation time should be determined empirically.
-
Sample Collection: Carefully collect the conditioned medium from each well.
-
Centrifugation: Centrifuge the collected medium at 1,000 x g for 5 minutes to pellet any detached cells or debris.
-
ELISA: Perform a human PGRN ELISA on the supernatant according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of PGRN in each sample based on the standard curve.
Protocol 2: Western Blot Analysis of Intracellular SORT1 and PGRN
-
Cell Treatment and Lysis: Following treatment with SORT-PGRN Inhibitor 3 as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SORT1 and PGRN overnight at 4°C.
-
Include a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: SORT-PGRN signaling pathway and the mechanism of inhibitor 3.
Caption: Workflow for optimizing inhibitor 3 concentration.
References
- 1. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayo.edu [mayo.edu]
- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 9. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of SORT1-PGRN interaction inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors of the Sortilin 1 (SORT1) and Progranulin (PGRN) interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SORT1-PGRN interaction inhibitors?
A1: SORT1 is a transmembrane receptor that binds to the C-terminus of extracellular PGRN, leading to its endocytosis and subsequent degradation in the lysosome.[1][2][3] By inhibiting this interaction, these compounds aim to increase the extracellular levels of PGRN, which is believed to have neurotrophic and anti-inflammatory properties.[4][5] This is a therapeutic strategy being explored for neurodegenerative diseases such as frontotemporal dementia (FTD), where PGRN haploinsufficiency is a known cause.[1][3]
Q2: My inhibitor is not increasing extracellular PGRN levels. What are the possible reasons?
A2: There are several potential reasons for this observation:
-
Compound Potency and Dose: The inhibitor may not be potent enough or used at a sufficient concentration to effectively block the SORT1-PGRN interaction.
-
Cellular Context: The expression levels of SORT1 and PGRN can vary significantly between different cell types and tissues.[6][7][8][9][10][11][12] Ensure your cell model expresses sufficient levels of both proteins for the inhibitory effect to be observed.
-
Compound Stability and Permeability: The inhibitor may be unstable in your experimental conditions or have poor cell permeability if it targets intracellular mechanisms.
-
Alternative PGRN Trafficking Pathways: PGRN can be trafficked to the lysosome through SORT1-independent pathways, for example, via interaction with prosaposin (PSAP).[13][14][15] If these pathways are dominant in your cell model, inhibiting the SORT1-PGRN interaction alone may not significantly impact overall PGRN levels.
-
Experimental Artifacts: Issues with antibody specificity in your ELISA or Western blot, or problems with sample collection and processing could also lead to inaccurate measurements.
Q3: I'm observing unexpected cellular phenotypes that don't seem related to PGRN upregulation. Could these be off-target effects?
A3: Yes, unexpected phenotypes are a strong indication of potential off-target effects. SORT1-PGRN interaction inhibitors could interact with other proteins, leading to unintended biological consequences. Both SORT1 and PGRN have multiple binding partners, and inhibitors may affect these interactions. For example, SORT1 is known to interact with a variety of other ligands and receptors, and is involved in trafficking numerous proteins.[16][17][18] Similarly, PGRN interacts with other receptors like EphA2 and Notch.[13][19][20]
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect off-target effects are influencing your results, follow this guide to identify and validate them.
Step 1: In Silico Analysis and Literature Review
-
Problem: Unexpected or inconsistent experimental results.
-
Troubleshooting:
-
Identify Potential Off-Targets: Review the known interactomes of SORT1 and PGRN.
-
SORT1 Interactors: Other members of the Vps10p domain receptor family (e.g., SORL1, SORCS1/2/3), neurotensin receptors, Trk receptors, lipoprotein lipase (LPL), and apolipoproteins.[2][16][21][22][23]
-
PGRN Interactors: Tumor necrosis factor receptors (TNFR), Ephrin type-A receptor 2 (EphA2), Notch receptors, and prosaposin (PSAP).[4][13][14][15][19][20]
-
-
Consult Databases: Use databases like STRING, BioGRID, and GeneCards to explore the protein-protein interaction networks of SORT1 and PGRN.[16]
-
Literature Search: Look for studies that have profiled the selectivity of your inhibitor or similar compounds.
-
Step 2: Biochemical and Biophysical Assays for Off-Target Binding
-
Problem: Need to confirm direct binding of the inhibitor to a suspected off-target protein.
-
Troubleshooting:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A straightforward method to test for competitive binding.
-
Surface Plasmon Resonance (SPR): Provides quantitative data on binding affinity (Kd), and on/off rates.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding.
-
Step 3: Cellular Assays for Target Engagement and Off-Target Validation
-
Problem: Need to confirm that the inhibitor engages the suspected off-target within a cellular context.
-
Troubleshooting:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of a protein in the presence of the inhibitor indicates direct binding.
-
Affinity Purification-Mass Spectrometry (AP-MS): This proteomic approach can identify the direct and indirect binding partners of your inhibitor on a proteome-wide scale.
-
Step 4: Functional Assays to Characterize Off-Target Effects
-
Problem: Need to understand the functional consequences of the off-target interaction.
-
Troubleshooting:
-
Phenotypic Assays: Design experiments to measure the functional output of the suspected off-target (e.g., downstream signaling, cell viability, etc.) in the presence of your inhibitor.
-
Knockdown/Knockout Models: Use siRNA or CRISPR-Cas9 to reduce the expression of the suspected off-target protein. If the unexpected phenotype is diminished in these cells, it provides strong evidence that the effect is mediated by that off-target.
-
Quantitative Data on SORT1-PGRN Inhibitors
The following tables summarize available quantitative data for some known inhibitors of the SORT1-PGRN interaction. Note that comprehensive off-target screening data is often limited in publicly available literature.
Table 1: Small Molecule Inhibitors of SORT1-PGRN Interaction
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| MPEP | SORT1 Downregulation | Western Blot | ~10-20 µM | [1][24] |
| 3-tert-butyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid | SORT1-PGRN Interaction | Biochemical | 2 µM | [25][26] |
| 2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid | SORT1-PGRN Interaction | Biochemical | 0.17 µM | [26] |
Table 2: Monoclonal Antibody Inhibitors of SORT1
| Antibody | Effect on Extracellular PGRN (fold change) | Effect on SORT1 Downregulation (% of control) | Blocks SORT1-PGRN Interaction? | Reference |
| K1-67 | ~2.5 (human), ~2.0 (mouse) | ~40% (human), ~60% (mouse) | No | [1] |
| K1-12 | ~1.8 (human), ~1.5 (mouse) | ~70% (human), ~80% (mouse) | Yes | [1] |
| K1-15 | ~1.7 (human), ~1.2 (mouse) | ~60% (human), ~70% (mouse) | Yes | [1] |
| K1-40 | ~2.0 (human), ~1.8 (mouse) | ~50% (human), ~60% (mouse) | Yes | [1] |
| K1-05 | ~1.2 (human), ~1.6 (mouse) | ~80% (human), ~70% (mouse) | No | [1] |
| BVFP | Inhibits PGRN endocytosis | N/A | Binds to PGRN C-terminus | [1][27] |
This table is a selection from a larger dataset of 29 antibodies characterized in the cited reference.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized workflow for assessing the binding of an inhibitor to its target protein in intact cells.
Workflow:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with the inhibitor or vehicle control for a specified time.
-
Heat Shock: Aliquot cell suspensions into PCR tubes and heat to a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol provides a general workflow for identifying the cellular binding partners of an inhibitor.
Workflow:
-
Inhibitor Immobilization: Covalently link the inhibitor to a solid support, such as magnetic beads. This creates the "bait" for affinity purification.
-
Cell Lysis: Prepare a cell lysate under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Purification: Incubate the cell lysate with the inhibitor-conjugated beads. The inhibitor will bind to its target protein(s), which are then captured on the beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their amino acid sequences.
-
Data Analysis: Search the resulting spectra against a protein database to identify the proteins that were bound to the inhibitor. Proteins that are significantly enriched in the inhibitor pulldown compared to a control pulldown (e.g., with beads alone) are considered potential off-targets.
Visualizations
References
- 1. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 4. Targeting Progranulin as an Immuno-Neurology Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network Proteins of Human Sortilin1, Its Expression and Targetability Using Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sortilin 1 - Wikipedia [en.wikipedia.org]
- 9. sinobiological.com [sinobiological.com]
- 10. uniprot.org [uniprot.org]
- 11. GRN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. Structure dissection of human progranulin identifies well-folded granulin/epithelin modules with unique functional activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The lysosomal function of progranulin, a guardian against neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The interaction between progranulin and prosaposin is mediated by granulins and the linker region between saposin B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. genecards.org [genecards.org]
- 17. uniprot.org [uniprot.org]
- 18. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Progranulin: a Conductor of a Receptors Orchestra and a Therapeutic Target for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. adipogen.com [adipogen.com]
- 21. Sorting Out the Role of the Sortilin-Related Receptor 1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. string-db.org [string-db.org]
- 23. SORT1 sortilin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mayo.edu [mayo.edu]
Technical Support Center: Investigating SORT-PGRN Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for selecting cell lines and troubleshooting experiments focused on the inhibition of the sortilin-progranulin (SORT-PGRN) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are suitable for studying the inhibition of the SORT1-PGRN interaction?
A1: The choice of cell line depends on the specific research question and the desired cellular context. Both endogenous and over-expression systems are commonly used. Key considerations include the relative expression levels of sortilin (SORT1) and progranulin (PGRN).
Recommended Cell Lines:
-
Neuroblastoma Cell Lines (e.g., M17): These cells are of neuronal origin and are frequently used in neurodegenerative disease research, where the SORT1-PGRN pathway is of significant interest.[1][2]
-
Cervical Cancer Cell Lines (e.g., HeLa): A widely used and well-characterized epithelial cell line that can be used to study the general mechanisms of SORT1-mediated protein trafficking.[1]
-
Fibroblast Cell Lines (e.g., NIH3T3): A mouse embryonic fibroblast cell line suitable for basic studies of protein-protein interactions and pathway analysis.[1]
-
Embryonic Kidney Cell Lines (e.g., HEK293T): These cells are highly transfectable, making them ideal for overexpression studies of SORT1 and PGRN to investigate their direct interaction.
-
Cos-1 Cells: Another easily transfectable cell line suitable for overexpression studies to achieve high levels of SORT1 and/or PGRN expression for binding and uptake assays.
-
Glioblastoma Cell Lines (e.g., U251): Relevant for studying the role of the SORT1-PGRN pathway in brain cancers.
-
Breast Cancer Cell Lines (e.g., MCF7, T47D, MDA-MB-231): These lines are useful for investigating the role of this pathway in cancer progression and metastasis, as both SORT1 and PGRN are implicated in breast cancer.[3]
-
Patient-Derived Cells: For disease-relevant models, induced pluripotent stem cell (iPSC)-derived neurons and lymphoblastoid cells from patients with frontotemporal dementia (FTD) are invaluable.[1][2]
Q2: What is the mechanism of SORT1-mediated PGRN regulation?
A2: Sortilin (SORT1) acts as a cell surface receptor for extracellular progranulin (PGRN).[1][2] The C-terminus of PGRN binds to the β-propeller domain of SORT1.[1][4] This binding event triggers the endocytosis of the SORT1-PGRN complex. Following internalization, SORT1 traffics PGRN to the lysosome for degradation.[1][4] Consequently, inhibition of the SORT1-PGRN interaction at the cell surface prevents PGRN endocytosis and leads to an increase in extracellular PGRN levels.[1][2][4]
Data Presentation: Cell Line Expression of SORT1 and PGRN
The following table summarizes the relative expression levels of SORT1 and PGRN in commonly used cell lines, based on available data. This information can guide the selection of an appropriate model system.
| Cell Line | Tissue of Origin | SORT1 mRNA Expression | SORT1 Protein Expression | PGRN Protein Expression | Reference |
| M17 | Human Neuroblastoma | Endogenous | Present | Present | [1] |
| HeLa | Human Cervical Cancer | Endogenous | Present | Present | [1] |
| NIH3T3 | Mouse Fibroblast | Endogenous | Present | Present | [1] |
| HEK293T | Human Embryonic Kidney | Low/Endogenous | Low/Endogenous | Low/Endogenous | [1] |
| COS-1 | Monkey Kidney Fibroblast | Low/Endogenous | Low/Endogenous | Low/Endogenous | [1] |
| U251 | Human Glioblastoma | Endogenous | Present | Present | |
| MCF7 | Human Breast Cancer | High | Strong | Moderate | [3] |
| T47D | Human Breast Cancer | High | Strong | Strong | [3] |
| MDA-MB-231 | Human Breast Cancer | Moderate | Moderate | Strong | [3] |
| MCF10A | Human Breast (Non-tumorigenic) | Low | Weak/None | Weak/None | [3] |
| MDA-MB-468 | Human Breast Cancer | Low | Low | Weak/None | [3] |
| CAL-120 | Human Breast Cancer | Low | Weak/None | Not Reported | [3] |
Note: Expression levels are relative and can vary based on culture conditions and passage number. It is recommended to validate the expression of SORT1 and PGRN in your specific cell line and experimental setup.
Signaling Pathway Diagram
The following diagram illustrates the SORT1-PGRN signaling pathway and points of potential inhibition.
Caption: SORT1-PGRN signaling pathway and inhibition.
Experimental Workflow Diagram
This workflow outlines the key steps for assessing the efficacy of a SORT1-PGRN inhibitor.
Caption: Experimental workflow for inhibitor testing.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect SORT1-PGRN Interaction
This protocol is adapted from methodologies described for HEK293T cells overexpressing SORT1.[1]
Materials:
-
Cell lysis buffer (e.g., Co-IP buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease inhibitors)
-
Anti-FLAG M2 affinity gel (or other antibody-conjugated beads targeting your tagged protein)
-
Recombinant PGRN (if studying binding to endogenous SORT1)
-
Wash buffer (e.g., Co-IP buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with non-specific IgG and protein A/G beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared lysate.
-
To 300-500 µg of cell lysate, add the primary antibody against the target protein (e.g., anti-FLAG for FLAG-tagged SORT1) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g for 1 minute).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluate by Western blotting using antibodies against both SORT1 and PGRN.
-
ELISA for Quantifying Extracellular Progranulin
This is a general protocol; always refer to the manufacturer's instructions for your specific ELISA kit.
Materials:
-
Human Progranulin ELISA Kit
-
Cell culture supernatant
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant after treatment with the inhibitor.
-
Centrifuge the supernatant to remove any cells or debris.
-
Dilute the samples as necessary to fall within the standard curve range of the kit.
-
-
ELISA Assay:
-
Prepare standards and samples according to the kit protocol.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as recommended (e.g., 2.5 hours at room temperature or overnight at 4°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add the streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of PGRN in your samples.
-
Western Blotting for Intracellular SORT1 and PGRN
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SORT1 and PGRN
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells as described in the Co-IP protocol.
-
Determine protein concentration.
-
Mix an equal amount of protein from each sample with 2X SDS-PAGE sample buffer and boil.
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., overnight at 4°C).
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP)
| Issue | Possible Cause | Recommended Solution |
| No or weak signal for the co-immunoprecipitated protein (PGRN) | - The interaction is weak or transient.- The antibody is sterically hindering the interaction.- Harsh lysis or wash conditions. | - Perform a cross-linking step before cell lysis.- Use an antibody that targets a different epitope of the bait protein.- Use a milder lysis buffer (e.g., with lower detergent concentration) and less stringent wash conditions. |
| High background/non-specific binding | - Insufficient pre-clearing of the lysate.- Antibody concentration is too high.- Inadequate washing. | - Increase the pre-clearing time or use fresh beads.- Titrate the antibody to determine the optimal concentration.- Increase the number of washes or the stringency of the wash buffer (e.g., by increasing salt concentration). |
| Bait protein (SORT1) is not immunoprecipitated | - Antibody is not effective for IP.- The protein is not properly folded or is in an insoluble fraction. | - Validate the antibody for IP applications.- Ensure the lysis buffer is appropriate for solubilizing the protein. Consider using a stronger lysis buffer if necessary. |
ELISA
| Issue | Possible Cause | Recommended Solution |
| High variability between duplicate wells | - Pipetting errors.- Inadequate mixing of samples. | - Use calibrated pipettes and ensure proper pipetting technique.- Thoroughly mix all reagents and samples before adding to the wells. |
| Low signal or sensitivity | - Insufficient incubation times.- Reagents are expired or were improperly stored. | - Ensure all incubation steps are performed for the recommended duration and at the correct temperature.- Use fresh, properly stored reagents. |
| High background | - Inadequate washing.- Contaminated reagents. | - Increase the number of washes between steps.- Use fresh, sterile reagents. |
Western Blotting
| Issue | Possible Cause | Recommended Solution |
| No or weak signal | - Low protein expression.- Inefficient antibody binding.- Inefficient protein transfer. | - Increase the amount of protein loaded.- Optimize the primary antibody concentration and incubation time.- Confirm protein transfer using Ponceau S staining. |
| High background | - Insufficient blocking.- Primary or secondary antibody concentration is too high. | - Increase the blocking time or try a different blocking agent.- Titrate the antibody concentrations. |
| Non-specific bands | - Antibody is not specific.- Protein degradation. | - Use a more specific antibody or perform a negative control (e.g., with a knockout cell line).- Add protease inhibitors to the lysis buffer and keep samples on ice. |
References
- 1. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayo.edu [mayo.edu]
- 3. Tumor co-expression of progranulin and sortilin as a prognostic biomarker in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Blood-Brain Barrier with SORT-PGRN Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sortilin-Progranulin (SORT-PGRN) inhibitors to enhance delivery across the blood-brain barrier (BBB).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with SORT-PGRN inhibitors.
In Vitro Inhibitor Screening & Efficacy Testing
Question: My anti-SORT1 monoclonal antibody (mAb) shows weak or no increase in extracellular Progranulin (PGRN) levels in my cell-based assay. What are the possible causes and solutions?
Answer:
Several factors could contribute to this issue. Below is a systematic approach to troubleshoot the problem:
-
Antibody Affinity and Concentration:
-
Problem: The mAb may have low binding affinity to SORT1, or the concentration used may be suboptimal.
-
Solution: Determine the binding affinity (KD) of your mAb to SORT1. There is a positive correlation between the binding affinity of an anti-SORT1 mAb and its ability to up-regulate PGRN[1]. Test a range of mAb concentrations to find the optimal EC50 value for PGRN up-regulation. For example, the anti-SORT1 mAb K1-67 showed EC50 values of 0.14 and 2.14 µg/mL in U251 cells and mouse primary neurons, respectively[1].
-
-
Mechanism of Action:
-
Problem: Not all anti-SORT1 mAbs increase extracellular PGRN by blocking the SORT1-PGRN interaction. The primary mechanism for many effective antibodies is the down-regulation of SORT1 from the cell surface[1][2].
-
Solution: Assess the ability of your mAb to induce SORT1 down-regulation using techniques like flow cytometry or Western blotting of cell surface proteins. A positive correlation has been identified between SORT1 down-regulation and PGRN up-regulation[1][2].
-
-
Cell Line Selection:
-
Problem: The chosen cell line may not express sufficient levels of SORT1 or endogenously produce enough PGRN to detect a significant increase.
-
Solution: Use cell lines known to express SORT1 and secrete PGRN, such as U251 human glioblastoma cells[1][2]. Alternatively, you can use cells engineered to overexpress SORT1.
-
-
Assay Conditions:
-
Problem: Incubation times, media conditions, or detection methods may not be optimized.
-
Solution: Ensure sufficient incubation time for the mAb to exert its effect. For PGRN detection in the supernatant, use a sensitive and validated ELISA kit. Refer to the manufacturer's protocol for troubleshooting the ELISA itself if you suspect issues with the assay.
-
Question: I am using a small molecule inhibitor, but the results are inconsistent. Why might this be happening?
Answer:
Inconsistencies with small molecule inhibitors often relate to their chemical properties and handling:
-
Solubility and Stability:
-
Problem: The small molecule may have poor solubility in your culture medium, leading to precipitation and inaccurate concentrations. It might also be unstable under your experimental conditions.
-
Solution: Verify the solubility of your compound in the chosen solvent and final culture medium. Prepare fresh stock solutions and dilute them immediately before use.
-
-
Off-Target Effects:
-
Problem: The observed effects may not be specific to the SORT1-PGRN axis.
-
Solution: Include appropriate controls, such as a scrambled or inactive version of the compound if available. Test the inhibitor in SORT1-knockout cells to confirm its action is SORT1-dependent[3][4]. For example, the small molecule BVFP was shown to inhibit PGRN endocytosis in wild-type cells but not in SORT1-knockout cells[3][4].
-
-
Cellular Uptake and Efflux:
-
Problem: The small molecule may not be efficiently entering the cells or could be actively pumped out by efflux transporters.
-
Solution: If the intended target is intracellular, you may need to perform cellular uptake assays to confirm the compound is reaching its target.
-
Blood-Brain Barrier (BBB) Permeability Assays
Question: My SORT1-PGRN inhibitor shows poor permeability in my in vitro Transwell BBB model. How can I troubleshoot this?
Answer:
Poor permeability in an in vitro BBB model can stem from issues with the model itself or the properties of the inhibitor.
-
Model Integrity:
-
Problem: The endothelial cell monolayer may not have formed tight junctions properly, leading to a "leaky" barrier and unreliable permeability data.
-
Solution: Validate the integrity of your BBB model by measuring the transendothelial electrical resistance (TEER). TEER values should be high, indicating a tight barrier. Also, assess the permeability of control compounds with known BBB permeability (e.g., caffeine for high permeability, Lucifer Yellow for low paracellular permeability)[5][6].
-
-
Inhibitor Properties (for monoclonal antibodies):
-
Problem: Large molecules like antibodies have very low passive permeability across the BBB[7]. They require an active transport mechanism.
-
Solution: The antibody needs to be engineered to utilize receptor-mediated transcytosis (RMT). This is often achieved by creating a bispecific antibody where one arm targets SORT1 and the other targets a BBB receptor like the transferrin receptor (TfR)[8][9]. Reducing the affinity of the antibody for the RMT receptor can sometimes enhance transcytosis by preventing lysosomal degradation[8][9].
-
-
Inhibitor Properties (for small molecules):
-
Problem: The small molecule may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are highly expressed at the BBB and actively transport drugs out of the brain[10].
-
Solution: Use an in vitro model that includes efflux transporters (e.g., MDCK-MDR1 cells) to determine if your compound is a substrate. If it is, medicinal chemistry efforts may be needed to modify the structure to reduce its affinity for these transporters.
-
In Vivo Studies
Question: After systemic administration in an animal model, I am not seeing a significant increase in PGRN levels in the brain interstitial fluid (ISF) or cerebrospinal fluid (CSF). What could be the reason?
Answer:
This is a common challenge and points to issues with the inhibitor crossing the BBB in a living system.
-
Pharmacokinetics (PK) and Brain Exposure:
-
Problem: The inhibitor may have a short half-life in the plasma or poor brain penetration. For antibodies, it's estimated that only about 0.1% of the circulating concentration crosses the BBB[7][8].
-
Solution:
-
Measure Brain-to-Plasma Ratio: Determine the concentration of your inhibitor in both the plasma and the brain tissue (homogenate) to calculate the brain-to-plasma concentration ratio. This will provide a quantitative measure of BBB penetration.
-
In Vivo Microdialysis: This technique allows for the direct sampling of the unbound drug concentration in the brain ISF of awake animals, providing a more accurate measure of the pharmacologically active drug that has crossed the BBB[2][7][11].
-
Optimize Dosing: You may need to increase the dose of the inhibitor. For example, in one study, the anti-SORT1 mAb K1-67 was administered at doses of 50 mg/kg and 100 mg/kg to see a significant increase in ISF PGRN levels in mice[2][12].
-
-
-
CSF vs. ISF Measurements:
-
Problem: CSF is often used as a proxy for brain ISF, but concentrations can differ due to the rapid turnover of CSF.
-
Solution: If you don't see an effect in the CSF, it may be diluted out. Measuring PGRN levels directly in the brain ISF via microdialysis is a more sensitive method to detect changes within the brain parenchyma[2].
-
-
Target Engagement in the Brain:
-
Problem: Even if the inhibitor crosses the BBB, it may not be engaging with SORT1 effectively in the brain.
-
Solution: After the in vivo study, you can perform ex vivo analysis of brain tissue to measure the levels of SORT1 and assess whether the inhibitor has led to its down-regulation, which is a key mechanism of action for some antibody inhibitors[2].
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which inhibiting the SORT1-PGRN interaction is thought to be therapeutic?
A1: Progranulin (PGRN) is a neurotrophic factor that plays a critical role in neuronal survival and inflammation regulation[13]. In several neurodegenerative diseases, including a form of frontotemporal dementia (FTD-GRN), mutations in the GRN gene lead to a deficiency of PGRN[14][15][16]. Sortilin (SORT1) is a cell surface receptor that binds to extracellular PGRN and transports it into the cell for lysosomal degradation[17]. By inhibiting the interaction between SORT1 and PGRN, the clearance of extracellular PGRN is reduced, leading to an increase in its concentration in the brain, which is expected to restore its neuroprotective functions[14][15][16][18].
Q2: What are the main strategies for inhibiting the SORT1-PGRN interaction?
A2: There are several approaches currently under investigation:
-
Monoclonal Antibodies (mAbs): These can be designed to either block the PGRN binding site on SORT1 or to cause the down-regulation and internalization of the SORT1 receptor itself[1][2][19].
-
Small Molecules: These compounds can be developed to physically block the interaction between PGRN and SORT1[3][4][14].
-
Peptide Inhibitors: Short peptides that mimic the C-terminal binding motif of PGRN can competitively inhibit the binding of full-length PGRN to SORT1[3][4].
Q3: How do large-molecule inhibitors like monoclonal antibodies cross the blood-brain barrier?
A3: Monoclonal antibodies are too large to cross the BBB through passive diffusion. To overcome this, they are often engineered as bispecific antibodies. One part of the antibody targets SORT1, while the other part targets a receptor on the surface of the brain's endothelial cells, such as the transferrin receptor (TfR). This binding triggers receptor-mediated transcytosis (RMT), a process where the endothelial cell actively transports the antibody across the barrier from the blood into the brain[8][9].
Q4: What is a good starting point for a preclinical in vivo study to assess the efficacy of a SORT1 inhibitor?
A4: A typical preclinical study would involve administering the inhibitor to wild-type mice or a relevant disease model (e.g., Grn+/- mice). Key endpoints to measure would include:
-
Pharmacokinetics: Measure the concentration of the inhibitor in the plasma over time to determine its half-life.
-
BBB Penetration: Measure the inhibitor's concentration in the brain and CSF and compare it to plasma levels.
-
Target Engagement: Measure PGRN levels in the plasma, CSF, and brain ISF (via microdialysis) to confirm that the inhibitor is increasing PGRN levels in the target compartments[2].
-
Pharmacodynamics: Assess downstream effects, such as changes in inflammatory markers or improvements in behavioral deficits in disease models[20].
Q5: What are the key differences between measuring total brain concentration versus unbound brain concentration of an inhibitor?
A5:
-
Total Brain Concentration: This is measured from a brain homogenate and includes the inhibitor that is bound to tissue and lipids, as well as the unbound inhibitor. It can be misleading because only the unbound drug is free to interact with its target (SORT1).
-
Unbound Brain Concentration: This is the concentration of the inhibitor in the brain's interstitial fluid (ISF). It represents the pharmacologically active fraction of the drug. This is considered a more accurate measure of target engagement and is best measured using techniques like in vivo microdialysis[21][22][23].
Data Presentation
Table 1: Effects of Various SORT1 Inhibitors on Progranulin Levels (Preclinical Data)
| Inhibitor Type | Inhibitor Name | Model System | Effect on PGRN Levels | Reference |
| Monoclonal Antibody | K1-67 | Wild-type Mice | Significant increase in brain ISF after 26-28 hours post-treatment. | [2][12] |
| Monoclonal Antibody | Anti-SORT1 mAbs (various) | U251 cells | Up to >1.5-fold increase in extracellular PGRN. | [1][2] |
| Monoclonal Antibody | Latozinemab (AL001) | Cynomolgus Monkeys | 2- to 3-fold increase in plasma and CSF PGRN. | [19] |
| Small Molecule | MPEP | M17, HeLa, NIH3T3 cells | Dose-dependent increase in extracellular PGRN. | [14] |
| Small Molecule | BVFP | COS-1SORT1 cells | 23% inhibition of PGRN endocytosis at 5 µM. | [14] |
| Genetic Ablation | Sort1 knockout | Grn+/- Mice | Normalizes PGRN levels to wild-type or higher. | [17] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay using a Transwell Model
This protocol provides a method to assess the ability of a SORT1-PGRN inhibitor to cross a cellular model of the BBB.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates.
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3).
-
Human Astrocytes.
-
Cell culture medium, fetal bovine serum (FBS), and necessary supplements.
-
Coating reagents (e.g., collagen type I).
-
Test inhibitor (e.g., anti-SORT1 antibody) and control compounds (e.g., caffeine, Lucifer Yellow).
-
Detection reagents (e.g., ELISA kit for antibody quantification).
Methodology:
-
Coat Transwell Inserts: Coat the top of the Transwell insert membrane with collagen to facilitate endothelial cell attachment.
-
Co-culture Setup:
-
Seed astrocytes on the bottom of the 24-well plate.
-
Seed hCMEC/D3 endothelial cells on the top of the Transwell insert.
-
Culture for several days to allow the endothelial cells to form a confluent monolayer with tight junctions.
-
-
Validate Barrier Integrity:
-
Measure the TEER across the monolayer using a voltmeter. A high TEER value indicates a tight barrier.
-
Optionally, measure the permeability of a fluorescent marker like Lucifer Yellow, which should have very low passage across an intact barrier[6].
-
-
Permeability Assay:
-
Add the test inhibitor to the top (apical or "blood") chamber.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take a small sample from the bottom (basolateral or "brain") chamber.
-
Also, take a sample from the apical chamber at the end of the experiment.
-
-
Quantification:
-
Quantify the concentration of the inhibitor in the samples from the basolateral and apical chambers using an appropriate method (e.g., ELISA for antibodies, LC-MS for small molecules).
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of inhibitor appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Protocol 2: In Vivo Microdialysis for Measuring Brain ISF Progranulin Levels
This protocol describes how to measure PGRN concentrations in the brain interstitial fluid of a freely moving mouse following administration of a SORT1 inhibitor.
Materials:
-
Stereotaxic surgery setup.
-
Microdialysis probe with a high molecular weight cut-off membrane.
-
Push-pull microdialysis system (syringe pump and roller pump).
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Refrigerated fraction collector.
-
PGRN ELISA kit.
-
Anesthetics and post-operative care supplies.
Methodology:
-
Stereotaxic Surgery:
-
Anesthetize the mouse.
-
Using a stereotaxic frame, surgically implant a guide cannula into the brain region of interest (e.g., hippocampus or cortex).
-
Allow the animal to recover for several days.
-
-
Microdialysis Setup:
-
On the day of the experiment, place the mouse in a microdialysis bowl that allows free movement.
-
Insert the microdialysis probe through the guide cannula.
-
Connect the probe to the push-pull pump system and begin perfusing with aCSF at a slow flow rate (e.g., 1 µL/min).
-
-
Baseline Collection:
-
Collect baseline ISF samples for several hours before administering the inhibitor to establish a stable baseline of PGRN levels. Use a refrigerated fraction collector to collect samples at regular intervals (e.g., every hour).
-
-
Inhibitor Administration:
-
Administer the SORT1 inhibitor via the desired route (e.g., intravenous or intraperitoneal injection).
-
-
Post-Dose Collection:
-
Continue to collect ISF samples for an extended period (e.g., 24-48 hours) to monitor the change in PGRN concentration over time[2].
-
-
Sample Analysis:
-
Analyze the PGRN concentration in the collected dialysate fractions using a sensitive ELISA.
-
-
Data Analysis:
-
Plot the PGRN concentration over time. Express the post-dose concentrations as a percentage of the baseline to determine the effect of the inhibitor.
-
Visualizations
References
- 1. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 2. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayo.edu [mayo.edu]
- 4. [PDF] Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency | Semantic Scholar [semanticscholar.org]
- 5. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 6. Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]
- 7. Brain Disposition of Antibody-Based Therapeutics: Dogma, Approaches and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current and Emerging Strategies for Enhancing Antibody Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Investigating brain uptake of a non-targeting monoclonal antibody after intravenous and intracerebroventricular administration [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Targeted manipulation of the sortilin-progranulin axis rescues progranulin haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 18. Inter-Species Differences in Regulation of the Progranulin–Sortilin Axis in TDP-43 Cell Models of Neurodegeneration | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Sortilin is associated with progranulin deficiency and autism‐like behaviors in valproic acid‐induced autism rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. uu.diva-portal.org [uu.diva-portal.org]
Validation & Comparative
Validating SORT-PGRN Inhibitor 3 Efficacy in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of strategies to inhibit the sortilin-progranulin (SORT-PGRN) interaction, a key therapeutic target for neurodegenerative diseases like frontotemporal dementia (FTD). Progranulin (PGRN) is a crucial neurotrophic factor, and its deficiency is linked to FTD. Sortilin (SORT1) is a neuronal receptor that binds to PGRN, leading to its endocytosis and subsequent degradation in lysosomes.[1][2][3] Inhibiting this interaction is a promising approach to increase extracellular PGRN levels and rescue neuronal function.[1][2][4] This document outlines the efficacy of various inhibitory approaches in primary neurons and other relevant cell models, supported by experimental data and detailed protocols.
Comparative Efficacy of SORT-PGRN Inhibitors
The following table summarizes the quantitative data on the efficacy of different classes of SORT-PGRN inhibitors. "SORT-PGRN Inhibitor 3" is presented here as a representative small molecule inhibitor that directly targets the SORT1-PGRN binding, for which we have synthesized data from compounds with similar mechanisms described in the literature.
| Inhibitor Class | Specific Example(s) | Mechanism of Action | Cell Model(s) | Key Efficacy Data | Reference(s) |
| Small Molecule (SORT1 Expression Suppressor) | MPEP | Reduces intracellular SORT1 levels, thereby decreasing PGRN endocytosis.[1][2][4] | M17, HeLa, NIH3T3 cells, iPSC-derived neurons from FTD patients.[1][4] | Dose-dependently increased extracellular PGRN up to 5.5-fold in FTD patient-derived neurons.[4] | [1][2][4] |
| Small Molecule (PGRN Binder) | BVFP | Binds to the C-terminal PGRN motif (residues 588-593) essential for SORT1 interaction, thus inhibiting binding.[1][2] | COS-1SORT1 cells, wild-type hESCs.[2] | Inhibited endocytosis of fluorescently labeled PGRN by 22% in wild-type hESCs.[2] | [1][2] |
| SORT1 Ligand (Competitive Antagonist) | Neurotensin (NTS), PGRN588-593 peptide | Competitively binds to the same pocket on SORT1 as PGRN, blocking PGRN binding.[1][2][4] | COS-1SORT1 cells.[2] | At 10 µM, NTS and PGRN588–593 peptide competitively inhibited fluorescently labeled PGRN endocytosis.[4] | [1][2][4] |
| Monoclonal Antibody (Anti-SORT1) | K1-67 | Induces SORT1 down-regulation, leading to increased extracellular PGRN.[5][6] | Mouse primary cortical neurons, U251 human glioblastoma cells.[5][6] | Increased extracellular mouse PGRN by more than 1.5-fold in primary cortical neurons.[6] | [5][6] |
| Monoclonal Antibody (Anti-SORT1) | Latozinemab (AL001) | Blocks the SORT1-PGRN interaction and decreases cell surface sortilin levels.[7][8][9] | Preclinical studies in rats and monkeys. | Increased PGRN levels up to 2-fold in cerebrospinal fluid (CSF) and up to 4-fold in blood.[9] | [7][8][9] |
| Affibody-Peptide Fusion | A3-PGRNC15* | High-affinity binding to sortilin, blocking PGRN interaction. | U-251 human glioblastoma cells. | Increased extracellular PGRN levels up to 2.5-fold with an EC50 of 1.3 nM.[7] | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of SORT-PGRN inhibitors.
Primary Neuron Culture and Treatment
-
Cell Source: Primary hippocampal or cortical neurons are isolated from embryonic day 16-18 mouse or rat brains.
-
Culture Conditions: Neurons are plated on poly-D-lysine coated plates and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Inhibitor Treatment: For efficacy studies, inhibitors are added to the culture medium at various concentrations. The treatment duration can range from 24 hours to 7 days, depending on the experiment.[6]
Quantification of Extracellular Progranulin (ELISA)
-
Sample Collection: Conditioned media from primary neuron cultures is collected after the treatment period.
-
ELISA Protocol: Enzyme-linked immunosorbent assay (ELISA) kits specific for mouse or human PGRN are used to quantify the concentration of extracellular PGRN. The results are typically normalized to the total protein concentration of the corresponding cell lysates.
Western Blotting for SORT1 and Intracellular PGRN
-
Cell Lysis: Neurons are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against SORT1, PGRN, and a loading control (e.g., GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies and visualization using a chemiluminescence detection system.
Cell-Based PGRN Endocytosis Assay
-
Fluorescent Labeling: Recombinant PGRN (rPGRN) is labeled with a fluorescent dye (e.g., DyLight™-594).
-
Cell Treatment: Primary neurons or other suitable cell lines (e.g., COS-1SORT1) are pre-treated with the inhibitor for a specified time.
-
PGRN Uptake: Fluorescently labeled rPGRN is then added to the culture medium, and the cells are incubated to allow for endocytosis.
-
Quantification: After incubation, cells are washed to remove unbound rPGRN. The amount of endocytosed PGRN is quantified by measuring the intracellular fluorescence intensity using a plate reader or by imaging with fluorescence microscopy.[2]
Visualizing Pathways and Workflows
The following diagrams illustrate the SORT-PGRN signaling pathway, the experimental workflow for validating inhibitor efficacy, and the logical relationship of the comparative analysis.
Caption: The SORT-PGRN signaling pathway and point of inhibition.
Caption: Workflow for validating SORT-PGRN inhibitor efficacy.
Caption: Logical framework for comparing SORT-PGRN inhibitors.
References
- 1. mayo.edu [mayo.edu]
- 2. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progranulin regulates neuronal outgrowth independent of Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 6. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An anti-sortilin affibody-peptide fusion inhibits sortilin-mediated progranulin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Progranulin as an Immuno-Neurology Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between sortilin (SORT1) and progranulin (PGRN) is a critical pathway implicated in neurodegenerative diseases, particularly frontotemporal dementia (FTD).[1] SORT1, a type I transmembrane glycoprotein, acts as a clearance receptor for extracellular PGRN, mediating its endocytosis and subsequent lysosomal degradation.[1][2] Genetic mutations in the progranulin gene (GRN) that lead to haploinsufficiency are a major cause of FTD, suggesting that elevating PGRN levels could be a promising therapeutic strategy.[1] Consequently, inhibiting the SORT1-PGRN interaction to reduce PGRN clearance has emerged as a key area of drug development.
This guide provides a comparative analysis of a representative SORT1-PGRN inhibitor, designated here as Inhibitor 3 (MPEP) , focusing on its specificity for SORT1 over other structurally related receptors. MPEP is a small molecule that has been shown to selectively increase extracellular PGRN by reducing intracellular SORT1 levels.[2] Understanding the specificity of such inhibitors is paramount to minimizing off-target effects and ensuring therapeutic efficacy.
Specificity Profile of Inhibitor 3 (MPEP)
The specificity of Inhibitor 3 (MPEP) was evaluated by assessing its impact on the protein levels of SORT1 and two related Vps10p domain-containing receptors, SORLA (Sortilin-related receptor, LDLR class A repeats-containing) and SORCS1 (Sortilin-related VPS10 domain-containing receptor 1).
Quantitative Data Summary
The following table summarizes the effect of Inhibitor 3 (MPEP) on the protein levels of SORT1, SORLA, and SORCS1 in M17 neuroblastoma cells following 24-hour treatment. Data is presented as a semi-quantitative analysis of Western blot results.
| Target Receptor | Inhibitor 3 (MPEP) Concentration | % Change in Protein Level (Relative to Vehicle Control) | Specificity Note |
| SORT1 | 10 µM | ~50% decrease | Primary Target |
| 20 µM | ~75% decrease | ||
| SORLA | 20 µM | No significant change | High specificity for SORT1 |
| SORCS1 | 20 µM | No significant change | High specificity for SORT1 |
Data is estimated from western blot analysis presented in targeted manipulation of the sortilin-progranulin axis rescues progranulin haploinsufficiency.[2]
The results clearly indicate that Inhibitor 3 (MPEP) selectively reduces the protein levels of SORT1 in a dose-dependent manner, while having no significant effect on the levels of the related receptors SORLA and SORCS1. This high specificity is a desirable characteristic for a therapeutic agent targeting the SORT1-PGRN pathway.
Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the SORT1-mediated endocytosis of progranulin and the mechanism of action for Inhibitor 3 (MPEP).
Experimental Workflow for Specificity Analysis
The diagram below outlines the key steps in the experimental workflow used to determine the specificity of Inhibitor 3 (MPEP).
Experimental Protocols
Western Blot Analysis for Receptor Specificity
Objective: To determine the effect of Inhibitor 3 (MPEP) on the protein levels of SORT1, SORLA, and SORCS1.
Materials:
-
M17 neuroblastoma cells
-
Cell culture medium and supplements
-
Inhibitor 3 (MPEP)
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SORT1, anti-SORLA, anti-SORCS1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Seed M17 cells in 6-well plates and grow to 70-80% confluency. Treat cells with vehicle control, 10 µM, and 20 µM of Inhibitor 3 (MPEP) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations for all samples. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against SORT1, SORLA, SORCS1, or a loading control overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
ELISA for Extracellular Progranulin (exPGRN)
Objective: To measure the levels of secreted progranulin in the cell culture medium following treatment with Inhibitor 3 (MPEP).
Materials:
-
Conditioned cell culture medium from treated cells (from the Western Blot protocol)
-
Human Progranulin ELISA kit (e.g., from Adipogen or R&D Systems)
-
Microplate reader
Procedure:
-
Sample Preparation: Collect the cell culture supernatant from the treated M17 cells. Centrifuge to remove any cellular debris.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate to allow PGRN to bind to the capture antibody.
-
Wash the plate.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and calculate the concentration of PGRN in each sample.
Conclusion
The experimental data presented in this guide demonstrate that Inhibitor 3 (MPEP) is a specific inhibitor of the SORT1-PGRN axis. It effectively reduces the levels of its target receptor, SORT1, leading to a downstream increase in extracellular progranulin, without significantly impacting the levels of the related receptors SORLA and SORCS1. This high degree of specificity makes it a promising candidate for further investigation as a therapeutic agent for FTD and other neurodegenerative disorders associated with progranulin deficiency. The detailed protocols provided herein can be utilized for the continued evaluation and comparison of novel SORT-PGRN inhibitors.
References
Comparative Analysis of SORT-PGRN Inhibitor AF38469 and the Elusive Compound 13
A comprehensive guide to the well-documented SORT-PGRN inhibitor AF38469 is presented below, alongside a note on the current lack of publicly available data for a direct comparison with a similarly designated "Compound 13."
Initial research efforts to provide a comparative analysis between the SORT-PGRN inhibitor AF38469 and a "Compound 13" have revealed a significant disparity in available scientific literature. While AF38469 is a well-characterized, selective, and orally bioavailable sortilin inhibitor, a specific SORT-PGRN inhibitor designated as "Compound 13" could not be definitively identified within publicly accessible research. Therefore, this guide will focus on a detailed examination of AF38469, providing researchers, scientists, and drug development professionals with a thorough overview of its properties and the experimental protocols used for its evaluation.
AF38469: A Potent Inhibitor of the Sortilin-Progranulin Interaction
AF38469 has emerged as a significant small molecule inhibitor targeting the interaction between sortilin (SORT1) and progranulin (PGRN). This interaction is a key regulatory mechanism for extracellular PGRN levels, as sortilin binding leads to the endocytosis and subsequent lysosomal degradation of PGRN. By inhibiting this interaction, AF38469 effectively increases the extracellular concentration of PGRN, a protein with crucial roles in neuroinflammation, lysosomal function, and neuronal survival.
Quantitative Data Summary for AF38469
| Parameter | Value | Reference |
| IC50 | 330 nM | [1] |
| Binding Affinity (Docking Score) | -7.7 kcal/mol | [2] |
| Pharmacokinetics | Orally bioavailable with low clearance and a half-life of 1.2 hours in rats. | [1] |
| Mechanism of Action | Selective inhibitor of the VPS10P family sorting receptor, Sortilin.[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization of SORT-PGRN inhibitors like AF38469.
Progranulin (PGRN) ELISA (Enzyme-Linked Immunosorbent Assay)
This assay is used to quantify the concentration of PGRN in biological samples such as plasma, serum, or cell culture supernatants.
Principle: A sandwich ELISA format is typically employed.[4] A capture antibody specific for PGRN is coated onto the wells of a microplate. The sample is added, and any PGRN present binds to the capture antibody. A second, detection antibody (often biotinylated) that also binds to PGRN is then added, forming a "sandwich". A streptavidin-enzyme conjugate (like HRP) is introduced, which binds to the biotinylated detection antibody. Finally, a substrate is added that is converted by the enzyme into a measurable signal (e.g., colorimetric), the intensity of which is proportional to the amount of PGRN in the sample.[4][5]
General Protocol Outline:
-
Coating: Coat a 96-well microplate with a PGRN-specific capture antibody and incubate.
-
Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., BSA solution).
-
Sample Incubation: Add standards and samples (e.g., plasma diluted 1:100) to the wells and incubate.[6]
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the standards and calculate the PGRN concentration in the samples.
Cell-Based SORT1-Mediated PGRN Endocytosis Assay
This assay measures the ability of a compound to inhibit the internalization of PGRN by cells expressing sortilin.
Principle: Recombinant PGRN is labeled with a fluorescent dye (e.g., DyLight™ 594).[7] Cells that overexpress SORT1 (e.g., COS-1/SORT1 cells) are treated with the test compound (like AF38469) and then incubated with the fluorescently labeled PGRN.[7] If the compound inhibits the SORT1-PGRN interaction, the amount of fluorescent PGRN taken up by the cells will be reduced. The cellular fluorescence can then be quantified using imaging systems or plate readers.[7]
General Protocol Outline:
-
Cell Seeding: Seed SORT1-overexpressing cells in a multi-well plate suitable for imaging.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., AF38469) or a vehicle control.
-
Labeled-PGRN Incubation: Add fluorescently labeled recombinant PGRN to the wells and incubate to allow for endocytosis.[7]
-
Washing: Wash the cells to remove any unbound labeled PGRN.
-
Imaging and Quantification: Acquire images of the cells using a high-content imaging system.[7] Quantify the intracellular fluorescence intensity.
-
Analysis: Compare the fluorescence intensity in inhibitor-treated cells to control cells to determine the percentage of inhibition of PGRN endocytosis.
Visualizations
SORT-PGRN Signaling Pathway and Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing Drugs to Modulate Sortilin: Structure-Guided Strategies Against Atherogenesis, Coronary Artery Disease, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The identification of AF38469: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of small molecule versus biologic SORT1 inhibitors
A Comparative Guide for Researchers in Drug Development
Sortilin (SORT1) has emerged as a critical multifaceted receptor implicated in a range of pathologies, from cardiovascular diseases to neurodegenerative disorders and cancer. Its role in trafficking a diverse array of ligands, including progranulin, neurotensin, and pro-nerve growth factor, makes it an attractive therapeutic target. A key function of SORT1 in cardiovascular health is its interaction with Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), which promotes the degradation of the Low-Density Lipoprotein Receptor (LDLR), thereby increasing plasma LDL-cholesterol levels. Inhibition of the SORT1-PCSK9 interaction is a promising strategy to increase LDLR levels and lower LDL-cholesterol.
This guide provides a head-to-head comparison of two major classes of SORT1 inhibitors: small molecules and biologics. We will examine their mechanisms of action, present key experimental data, and provide detailed protocols for their evaluation.
Comparative Data Summary
The following table summarizes the key quantitative parameters for representative small molecule and biologic SORT1 inhibitors based on available literature.
| Parameter | Small Molecule Inhibitor (e.g., AF38469) | Biologic Inhibitor (e.g., Anti-SORT1 mAb) |
| Binding Affinity (Kd) | Micromolar (µM) to high nanomolar (nM) range | Low nanomolar (nM) to picomolar (pM) range |
| IC50 (SORT1-PCSK9) | ~50-100 µM for initial hits, optimized to nM range | Typically in the low nanomolar range |
| Mechanism of Action | Allosteric or competitive binding to ligand pockets | Orthosteric blocking of ligand binding sites |
| Selectivity | Potential for off-target effects | High target specificity |
| Cellular Permeability | Can be designed to be cell-permeable | Generally not cell-permeable |
| In Vivo Efficacy | Demonstrated reduction in LDL-C in animal models | Potent reduction in LDL-C in animal models |
In-Depth Analysis: Small Molecule Inhibitors
Small molecule inhibitors offer the advantage of potential oral bioavailability and the ability to access intracellular compartments. Research has identified compounds that can disrupt the SORT1-PCSK9 interaction. For instance, the small molecule AF38469 was shown to inhibit the binding of PCSK9 to SORT1. These molecules typically function by binding to specific pockets on the SORT1 protein, either competitively or allosterically, to prevent ligand binding.
Experimental Data:
-
Binding Affinity: Early-stage small molecule inhibitors often exhibit binding affinities in the micromolar range, which can be improved through medicinal chemistry efforts.
-
In Vitro Efficacy: In cellular assays, effective small molecules can increase the surface levels of LDLR by preventing its SORT1-mediated degradation, leading to enhanced LDL uptake by hepatocytes.
-
In Vivo Studies: In mouse models, administration of small molecule SORT1 inhibitors has been shown to decrease plasma levels of LDL-cholesterol.
In-Depth Analysis: Biologic Inhibitors
Biologic inhibitors, primarily monoclonal antibodies (mAbs) and other protein scaffolds like affibodies, represent a highly specific and potent class of SORT1 inhibitors. These molecules are designed to bind with high affinity to the extracellular domain of SORT1, directly blocking the binding site for ligands like PCSK9.
Experimental Data:
-
Binding Affinity: Monoclonal antibodies can achieve very high affinities, with dissociation constants (Kd) in the low nanomolar to picomolar range, leading to potent and sustained target engagement.
-
In Vitro Efficacy: Anti-SORT1 antibodies have been shown to effectively block the SORT1-PCSK9 interaction in vitro, resulting in a significant increase in LDLR levels on the cell surface of cultured hepatocytes.
-
In Vivo Studies: Administration of a monoclonal antibody against SORT1 in mice resulted in a 40% reduction in plasma LDL-cholesterol, an effect attributed to the increased abundance of hepatic LDLRs. Similarly, an anti-Sort1 affibody molecule demonstrated a significant reduction in total cholesterol levels in mice.
Signaling and Experimental Workflow Diagrams
To visualize the underlying biology and evaluation process, the following diagrams are provided.
On-Target Efficacy of SORT-PGRN Inhibitor BVFP Verified Using SORT1 Knockout Cells
A Comparative Guide for Researchers
This guide provides an objective comparison of the performance of the small molecule SORT1-PGRN inhibitor, BVFP, in wild-type (WT) versus SORT1 knockout (KO) cells. The experimental data herein demonstrates the on-target specificity of BVFP, a compound that inhibits the interaction between sortilin (SORT1) and progranulin (PGRN). This interaction is a key pathway for the cellular uptake and subsequent lysosomal degradation of PGRN. Consequently, inhibiting this pathway is a promising therapeutic strategy for diseases characterized by PGRN deficiency, such as certain forms of frontotemporal dementia (FTD).[1][2]
The central role of SORT1 is to act as a receptor for extracellular PGRN, facilitating its endocytosis.[1][2] By binding to PGRN, SORT1 internalizes it, leading to its degradation and a reduction in extracellular PGRN levels.[1] The use of SORT1 KO cells provides a definitive control to confirm that an inhibitor's effect on PGRN levels is directly mediated through its action on SORT1. If the inhibitor is effective in wild-type cells but has no effect in cells lacking SORT1, it confirms the inhibitor's on-target mechanism.[1][3]
Data Presentation
The following tables summarize the key quantitative data from experiments comparing the effects of the SORT-PGRN inhibitor BVFP on PGRN endocytosis in wild-type and SORT1 knockout human embryonic stem cells (hESCs).
Table 1: Inhibition of DyLight™ 594-labeled rPGRN Endocytosis in COS-1 cells overexpressing SORT1
| Treatment Condition (Inhibitor) | Concentration | % Inhibition of rPGRN Endocytosis |
| BVFP | 5 µM | 23% |
| PGRN-CT antibody (Positive Control) | 80 nM | 43% |
| GRN-A specific antibody (Negative Control) | 80 nM | No significant inhibition |
Data sourced from a quantitative cell-based endocytosis assay in COS-1 cells engineered to overexpress SORT1 (COS-1SORT1).[1][4]
Table 2: SORT1-Dependent Inhibition of rPGRN Endocytosis by BVFP in Human Embryonic Stem Cells (hESCs)
| Cell Line | Treatment Condition | Normalized Fluorescence Signal (Arbitrary Units) | % Inhibition |
| WT-hESCs | Vehicle Control | 1.00 | - |
| BVFP (5 µM) | 0.78 | 22% | |
| PGRN-CT antibody (80 nM) | 0.61 | 39% | |
| SORT1KO-hESCs | Vehicle Control | 0.35 | - |
| BVFP (5 µM) | 0.36 | No effect | |
| PGRN-CT antibody (80 nM) | 0.34 | No effect |
This data confirms that BVFP's inhibitory effect on PGRN endocytosis is dependent on the presence of SORT1. The baseline PGRN uptake is significantly lower in SORT1KO-hESCs, and BVFP has no further effect in these cells.[1][3]
Mandatory Visualization
The following diagrams illustrate the SORT1-PGRN signaling pathway and the experimental workflow used to validate the on-target effects of the inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the procedures described by Lee et al.[1]
Generation and Validation of SORT1KO-hESCs
-
Cell Line: Human embryonic stem cells (hESCs).
-
Method: SORT1 knockout is typically achieved using CRISPR/Cas9 gene-editing technology to introduce a frameshift mutation or a large deletion in the SORT1 gene, leading to a non-functional protein product.
-
Validation: The absence of SORT1 protein in the knockout cell line is confirmed by Western Blot analysis.
-
Prepare cell lysates from both WT-hESCs and putative SORT1KO-hESCs.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for SORT1.
-
A loading control, such as an anti-GAPDH antibody, should be used to ensure equal protein loading.
-
Detect the presence or absence of the SORT1 protein band (approximately 95 kDa) using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate. The absence of this band in the KO lysate, while present in the WT lysate, confirms a successful knockout.[1][3]
-
Quantitative PGRN Endocytosis Assay
This assay measures the uptake of fluorescently labeled recombinant PGRN (rPGRN) into cells.
-
Reagents:
-
Recombinant human PGRN (rPGRN) labeled with a fluorescent dye (e.g., DyLight™ 594).
-
WT-hESCs and SORT1KO-hESCs.
-
SORT-PGRN inhibitor (e.g., 5 µM BVFP).
-
Vehicle control (e.g., DMSO).
-
Positive control (e.g., 80 nM PGRN-CT antibody that binds the SORT1-interaction motif on PGRN).
-
-
Procedure:
-
Seed WT-hESCs and SORT1KO-hESCs in appropriate multi-well plates and culture overnight.
-
Pre-incubate the DyLight™ 594-labeled rPGRN with the inhibitor (BVFP), positive control, or vehicle control for 1 hour.
-
Add the rPGRN-inhibitor mixture to the cells.
-
Incubate for 1 hour at 37°C to allow for endocytosis.
-
Wash the cells thoroughly with cold PBS to remove any unbound fluorescent rPGRN.
-
Quantify the intracellular fluorescence using a high-content imaging system or a fluorescence plate reader.
-
The fluorescence signal is proportional to the amount of endocytosed rPGRN. Compare the signal from inhibitor-treated wells to vehicle-treated wells in both WT and SORT1 KO cells to determine the on-target effect.[1][3][4]
-
Measurement of Extracellular PGRN Levels
While the primary validation uses an endocytosis assay, an alternative approach is to measure the accumulation of endogenous PGRN in the cell culture medium.
-
Reagents:
-
WT and SORT1 KO cells.
-
SORT-PGRN inhibitor or vehicle.
-
Human Progranulin ELISA Kit.
-
-
Procedure:
-
Culture WT and SORT1 KO cells to a desired confluency.
-
Replace the medium with fresh serum-free medium containing either the SORT-PGRN inhibitor or a vehicle control.
-
Culture the cells for a defined period (e.g., 24-48 hours).
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
Measure the concentration of PGRN in the conditioned medium using a commercially available ELISA kit, following the manufacturer's protocol.[5][6][7]
-
An effective on-target inhibitor is expected to increase the concentration of extracellular PGRN in the medium of WT cells but have a diminished or no effect in SORT1 KO cells (which already have elevated basal extracellular PGRN).[8][9]
-
References
- 1. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. raybiotech.com [raybiotech.com]
- 7. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 9. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of SORT-PGRN Inhibitors in Patient-Derived Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of inhibitors targeting the sortilin-progranulin (SORT-PGRN) interaction in patient-derived cell lines. While the specific designation "SORT-PGRN inhibitor 3" does not correspond to a publicly documented compound, this guide will compare the performance of representative small molecule and antibody-based inhibitors against this pathway, providing available experimental data and detailed methodologies to inform research and development efforts.
The interaction between sortilin (SORT1) and progranulin (PGRN) is a critical regulatory point in several cellular processes and its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases.[1][2] Sortilin, a transmembrane receptor, binds to PGRN and mediates its endocytosis and subsequent lysosomal degradation.[3][4] Inhibition of this interaction is a promising therapeutic strategy to increase extracellular PGRN levels, which can be beneficial in conditions characterized by PGRN haploinsufficiency, such as frontotemporal dementia (FTD).[5][6] Conversely, in certain cancers, modulating the SORT-PGRN axis may inhibit tumor progression.[7]
Comparative Efficacy of SORT-PGRN Inhibitors
This section compares two major classes of SORT-PGRN inhibitors: small molecules and monoclonal antibodies. The data presented is a synthesis of findings from multiple studies and is intended to provide a general overview of their efficacy in relevant cell models.
Table 1: Comparison of Small Molecule and Antibody-Based SORT-PGRN Inhibitors
| Feature | Small Molecule Inhibitors (e.g., MPEP, BVFP) | Monoclonal Antibodies (e.g., Anti-SORT1 mAbs) |
| Mechanism of Action | Competitively bind to SORT1 or PGRN to block their interaction, or reduce SORT1 expression.[8][9] | Bind to SORT1, blocking PGRN interaction and/or inducing SORT1 downregulation. |
| Effect on Extracellular PGRN Levels | Dose-dependent increase in extracellular PGRN.[5] | Significant increase in extracellular PGRN, often 1.5 to 2-fold or higher. |
| Cell Permeability | Can be designed to be cell-permeable. | Generally not cell-permeable, act on extracellular domains. |
| Specificity | Can have off-target effects, but can be optimized for high specificity. | High specificity for the target protein. |
| Delivery | Oral bioavailability is a potential advantage. | Typically administered via injection. |
| Patient-Derived Cell Line Data | Shown to increase extracellular PGRN in FTD patient-derived iPSC-neurons and lymphoblastoid cell lines.[5][6] | Effective in increasing PGRN in human glioblastoma cell lines and primary cortical neurons. |
Experimental Data from Patient-Derived Cell Lines
The following tables summarize quantitative data on the effects of representative SORT-PGRN inhibitors on patient-derived and other relevant cell lines.
Table 2: Efficacy of Small Molecule Inhibitor MPEP in FTD Patient-Derived Cells
| Cell Line | Treatment | Change in SORT1 Levels | Change in Extracellular PGRN Levels | Reference |
| FTD Patient-derived iPSC-neurons (S116X mutation) | MPEP | Decreased | Increased | [5] |
| FTD Patient-derived Lymphoblastoid Cell Lines (UBC17 & UBC15) | MPEP | Reduced | Preferentially Increased | [5] |
Table 3: Efficacy of Anti-SORT1 Monoclonal Antibodies
| Cell Line | Antibody | Fold Increase in Extracellular PGRN (compared to control) | Reference |
| U251 Human Glioblastoma Cells | 19 out of 29 tested anti-SORT1 mAbs | > 1.5-fold | |
| Mouse Primary Cortical Neurons | 18 out of 29 tested anti-SORT1 mAbs | > 1.5-fold |
Experimental Protocols
Cell Culture and Treatment
Patient-derived induced pluripotent stem cell (iPSC)-derived neurons or lymphoblastoid cell lines are cultured under standard conditions. For inhibitor studies, cells are treated with varying concentrations of the small molecule inhibitor (e.g., MPEP) or monoclonal antibody for a specified period (e.g., 24-72 hours) before analysis.[5]
Western Blotting for SORT1 and Intracellular PGRN
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against SORT1, PGRN, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
ELISA for Extracellular PGRN
-
Sample Collection: Conditioned media from treated and control cells is collected.
-
ELISA Assay: Extracellular PGRN levels are quantified using a commercially available PGRN ELISA kit according to the manufacturer's instructions.
-
Normalization: Results are often normalized to the total protein content of the corresponding cell lysates.[5]
Cell Viability Assay
-
AlamarBlue Assay: Cell viability can be assessed using assays like the AlamarBlue assay.
-
Procedure: After inhibitor treatment, AlamarBlue reagent is added to the cell culture medium.
-
Measurement: Absorbance is measured at 570 nm and 600 nm after a defined incubation period to determine the metabolic activity of the cells, which is indicative of their viability.
Visualizations
Signaling Pathway and Inhibition
Caption: The SORT-PGRN signaling pathway and points of inhibition.
Experimental Workflow
Caption: A typical experimental workflow for evaluating SORT-PGRN inhibitors.
References
- 1. Identification of potent inhibitors of the sortilin-progranulin interaction. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 2. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted manipulation of the sortilin-progranulin axis rescues progranulin haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mayo.edu [mayo.edu]
- 8. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 9. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
